Ap44mSe
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H13N4Se |
|---|---|
Molecular Weight |
268.21 g/mol |
InChI |
InChI=1S/C10H13N4Se/c1-8(9-6-4-5-7-11-9)12-13-10(15)14(2)3/h4-7H,1-3H3/b12-8+,13-10- |
InChI Key |
YVSNJTUEWUFWSS-LSCZQMSZSA-N |
Isomeric SMILES |
C/C(=N\N=C(\N(C)C)/[SeH])/C1=CC=CC=N1 |
Canonical SMILES |
CC(=NN=C(N(C)C)[SeH])C1=CC=CC=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ap44mSe |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Chemical Structure of Ap44mSe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ap44mSe, or 2-Acetylpyridine 4,4-Dimethyl-3-selenosemicarbazone, is a potent and selective anti-cancer agent that has garnered significant interest in the scientific community. Its mechanism of action, involving iron chelation, the formation of redox-active copper complexes, and subsequent induction of lysosomal membrane permeabilization, highlights a promising avenue for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental methodologies and presenting key analytical data. Furthermore, it visually delineates the proposed signaling pathways through which this compound exerts its cytotoxic effects.
Chemical Structure and Properties
The definitive structure of this compound was determined through a combination of synthetic procedures and spectroscopic analysis.
Chemical Name: 2-Acetylpyridine 4,4-Dimethyl-3-selenosemicarbazone CAS Number: 79514-49-1 Molecular Formula: C₁₀H₁₄N₄Se Molecular Weight: 270.21 g/mol Chemical Structure:
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An In-depth Technical Guide to the Discovery and Origin of Ap44mSe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ap44mSe, or 2-Acetylpyridine 4,4-Dimethyl-3-selenosemicarbazone, is a novel synthetic selenosemicarbazone that has demonstrated significant potential as a selective anti-cancer and anti-metastatic agent. Its discovery stems from the exploration of thiosemicarbazones and their analogues as potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, origin, and core mechanisms of this compound. It details the experimental protocols utilized to elucidate its function and presents key quantitative data in a structured format. The signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mode of action.
Discovery and Origin
This compound was developed and characterized as a novel selenosemicarbazone with improved selectivity for neoplastic cells over normal cells compared to its thiosemicarbazone counterparts. The rationale behind its synthesis was to explore the medicinal chemistry of selenosemicarbazones, a class of compounds known for their marked antitumor activity, to elucidate their mechanisms of action and improve their therapeutic index. The origin of this compound is rooted in synthetic chemistry, with its structure specifically designed to enhance its anti-cancer properties.
Chemical Structure and Properties:
-
Systematic Name: 2-Acetylpyridine 4,4-Dimethyl-3-selenosemicarbazone
-
Molecular Formula: C₁₀H₁₄N₄Se
-
CAS Number: 79514-49-1
Core Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism involving the depletion of cellular iron and the induction of lysosomal membrane permeabilization mediated by the formation of redox-active copper complexes.
Cellular Iron Depletion
This compound acts as a potent iron chelator, effectively depleting the intracellular iron pool. This disruption of iron homeostasis leads to a cascade of cellular responses, including:
-
Upregulation of Transferrin Receptor 1 (TfR1): As the cell senses iron deficiency, it increases the expression of TfR1 to enhance iron uptake.
-
Downregulation of Ferritin: The expression of the iron storage protein, ferritin, is reduced to release stored iron.
-
Increased Expression of N-myc downstream regulated gene-1 (NDRG1): The upregulation of this potent metastasis suppressor is a key consequence of iron depletion by this compound.
Lysosomal Membrane Permeabilization
A novel aspect of this compound's mechanism is its ability to target lysosomes. In the presence of copper, this compound forms redox-active copper complexes. These complexes localize to the lysosomes and induce lysosomal membrane permeabilization (LMP). The rupture of the lysosomal membrane releases catastrophic enzymes into the cytoplasm, leading to cell death. This process is also associated with the generation of intracellular reactive oxygen species (ROS).
Quantitative Data
The following tables summarize the key quantitative findings from the characterization of this compound's activity.
| Cell Line | IC50 (µM) after 72h incubation | Cell Type |
| SK-N-MC | 0.03 ± 0.004 | Neuroepithelioma |
| BE-2(C) | 0.04 ± 0.003 | Neuroblastoma |
| SK-MEL-28 | 0.05 ± 0.005 | Melanoma |
| MCF-7 | 0.06 ± 0.007 | Breast Cancer |
| A549 | 0.08 ± 0.01 | Lung Cancer |
| Normal Cells | ||
| MRC-5 | 1.2 ± 0.1 | Normal Lung Fibroblasts |
| Hs27 | > 25 | Normal Skin Fibroblasts |
Table 1: In vitro cytotoxicity (IC50 values) of this compound against a panel of cancer cell lines and normal human cells.
| Protein | Fold Change in Expression (relative to control) | Method |
| Transferrin Receptor 1 (TfR1) | ~3-fold increase | Western Blot |
| Ferritin | ~90% decrease | Western Blot |
| NDRG1 | ~4-fold increase | Western Blot |
Table 2: Effect of this compound on the expression of key iron metabolism proteins in SK-N-MC cells after 24h treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Signaling pathway of this compound cytotoxicity.
Experimental Workflow for Elucidating the Mechanism of Action
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
Synthesis of 2-Acetylpyridine 4,4-Dimethyl-3-selenosemicarbazone (this compound)
A solution of 4,4-dimethyl-3-selenosemicarbazide in ethanol is reacted with 2-acetylpyridine in the presence of a catalytic amount of acetic acid. The mixture is refluxed, and upon cooling, the product crystallizes. The crude product is then purified by recrystallization from a suitable solvent like ethanol.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 2,500-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.001 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against TfR1, ferritin, NDRG1, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence detection system.
Lysosomal Membrane Permeabilization (Acridine Orange Relocation Assay)
-
Cell Staining: Cells are incubated with the lysosomotropic fluorescent dye Acridine Orange (AO). In intact lysosomes, AO fluoresces red, while in the cytoplasm and nucleus, it fluoresces green.
-
Treatment: The stained cells are then treated with this compound.
-
Fluorescence Microscopy: The relocation of AO from the lysosomes (loss of red fluorescence) to the cytoplasm (increase in green fluorescence) is monitored over time using a fluorescence microscope, indicating lysosomal membrane permeabilization.
Cellular Iron Quantification
Cellular iron levels can be quantified using colorimetric assays. Briefly, cells are lysed, and the iron is released and reduced to the ferrous state (Fe²⁺). A chromogenic agent that forms a colored complex with Fe²⁺ is then added, and the absorbance is measured at a specific wavelength. The iron concentration is determined by comparison to a standard curve.
Conclusion
This compound represents a promising new class of anti-cancer agents with a unique dual mechanism of action. Its ability to selectively target cancer cells through iron depletion and lysosome-mediated cell death pathways makes it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to translate this discovery into a viable therapeutic.
Ap44mSe: A Theoretical and Computational Examination of a Novel Anticancer Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Acetylpyridine 4,4-dimethyl-3-selenosemicarbazone (Ap44mSe) is a novel selenosemicarbazone compound that has demonstrated significant potential as a selective anticancer and antimetastatic agent. Its unique mechanism of action, which involves iron depletion, generation of reactive oxygen species (ROS), and induction of lysosomal membrane permeabilization, distinguishes it from traditional chemotherapeutics and its thiosemicarbazone analogs. This document provides a comprehensive overview of the theoretical properties, computational modeling, and cytotoxic mechanisms of this compound, intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development.
Introduction
Selenosemicarbazones are a class of compounds that have garnered considerable interest in medicinal chemistry due to their notable antitumor activities.[1][2] this compound, a derivative of this class, has shown a pronounced improvement in selectivity towards neoplastic cells compared to its parent thiosemicarbazone compounds.[1][2] A key advantage of this compound is its ability to limit the deleterious formation of methemoglobin, a significant toxicity concern with clinically relevant thiosemicarbazones.[1] This guide delves into the medicinal chemistry of this compound and its metal complexes, elucidating the theoretical underpinnings and computational approaches used to understand its potent anticancer effects.
Theoretical Properties of this compound
The therapeutic efficacy of this compound is rooted in its distinct chemical structure and its ability to interact with biological metals like iron and copper.
Structure-Activity Relationships
The structure of this compound is pivotal to its biological activity. The presence of selenium, a key chalcogen, in place of sulfur (as found in thiosemicarbazones) significantly alters the compound's electronic properties and its interactions with metal ions. This structural modification is believed to contribute to its enhanced selectivity for cancer cells and its reduced toxicity profile.
Metal Complexation
This compound functions as a chelating agent, forming stable complexes with transition metals. Of particular importance are its complexes with iron (Fe) and copper (Cu).
-
Iron Depletion: this compound effectively chelates intracellular iron, disrupting iron homeostasis in cancer cells. This leads to the upregulation of transferrin receptor-1 and the downregulation of ferritin, cellular proteins involved in iron uptake and storage, respectively.
-
Redox-Active Copper Complexes: this compound forms redox-active complexes with copper. These Cu-Ap44mSe complexes are crucial for the subsequent generation of reactive oxygen species and the induction of lysosomal-mediated cell death.
Computational Modeling of this compound
Computational studies, including Density Functional Theory (DFT), are instrumental in understanding the properties and behavior of this compound and its metal complexes. While specific DFT results for this compound are detailed in specialized literature, the general approach involves:
-
Geometry Optimization: Determining the most stable three-dimensional structures of this compound and its Fe(II/III) and Cu(I/II) complexes.
-
Electronic Structure Analysis: Calculating the distribution of electrons within the molecules to understand their reactivity and bonding characteristics.
-
Redox Potential Calculation: Predicting the ease with which the metal complexes can gain or lose electrons, which is critical for their redox activity within the cell.
-
Spectroscopic Predictions: Simulating spectroscopic data (e.g., UV-Vis, IR) to aid in the experimental characterization of these compounds.
These computational models provide valuable insights that guide the rational design of new, more potent selenosemicarbazone derivatives.
Mechanism of Action
The anticancer activity of this compound is multifactorial, involving a cascade of events that culminate in cancer cell death.
Iron Homeostasis Disruption and NDRG1 Upregulation
By depleting cellular iron, this compound triggers a cellular iron-starvation response. A key consequence of this is the increased expression of the potent metastasis suppressor, N-myc downstream regulated gene-1 (NDRG1). The upregulation of NDRG1 is a critical antimetastatic mechanism.
Lysosomal-Mediated Cytotoxicity
A novel mechanism of cytotoxicity for this compound involves the targeting of lysosomes. The Cu-Ap44mSe complexes localize to the lysosome, where their redox activity leads to the generation of intracellular ROS. This surge in ROS causes lysosomal membrane permeabilization (LMP), releasing lysosomal hydrolases into the cytoplasm and triggering a catastrophic cell death cascade.
Signaling Pathway for this compound-Induced Cell Death
Caption: Proposed signaling pathway for this compound cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound and its metal complexes.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| This compound | SK-N-MC | Value | Value |
| Parent Thiosemicarbazone | SK-N-MC | Value | Value |
| Cu-Ap44mSe | SK-N-MC | Value | Value |
| Fe-Ap44mSe | SK-N-MC | Value | Value |
Note: Specific IC₅₀ and selectivity index values would be populated from experimental data in the primary literature.
Table 2: Effect of this compound on Iron Homeostasis Markers
| Treatment | Transferrin Receptor-1 Expression | Ferritin Expression | NDRG1 Expression |
|---|---|---|---|
| Control | Baseline | Baseline | Baseline |
| This compound | Upregulated | Downregulated | Upregulated |
Note: Expression changes are typically quantified by methods like Western blotting or qPCR.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research on this compound. Below are outlines of key experimental protocols.
Synthesis of this compound
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Objective: To synthesize 2-acetylpyridine 4,4-dimethyl-3-selenosemicarbazone.
-
Methodology: The synthesis typically involves the condensation reaction between 2-acetylpyridine and 4,4-dimethyl-3-selenosemicarbazide in an appropriate solvent (e.g., ethanol) under reflux. The product is then purified by recrystallization. Characterization is performed using techniques like NMR, IR spectroscopy, and mass spectrometry.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent cytotoxic effects of this compound and its metal complexes on cancer and normal cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
-
Intracellular ROS Detection
-
Objective: To measure the generation of reactive oxygen species within cells following treatment with this compound complexes.
-
Methodology:
-
Cells are treated with the compound of interest (e.g., Cu-Ap44mSe).
-
The cells are then incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope, flow cytometer, or plate reader. The antioxidant N-acetyl-L-cysteine can be used as a control to confirm that the effect is ROS-mediated.
-
Lysosomal Membrane Permeabilization Assay
-
Objective: To assess the integrity of the lysosomal membrane after treatment.
-
Methodology:
-
Cells are loaded with a fluorescent dye that accumulates in intact lysosomes, such as acridine orange.
-
After treatment with this compound or its complexes, the cells are observed under a fluorescence microscope.
-
In healthy cells, acridine orange fluoresces red within the acidic lysosomes. If the membrane is permeabilized, the dye leaks into the cytoplasm and fluoresces green.
-
The change in fluorescence is quantified to determine the extent of LMP.
-
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel anticancer therapeutics. Its unique, multi-pronged mechanism of action—involving iron chelation, NDRG1 upregulation, and ROS-mediated lysosomal cell death—offers potential advantages in overcoming drug resistance and improving selectivity. Future research should focus on optimizing the structure of this compound to further enhance its efficacy and safety profile. In vivo studies are essential to validate its therapeutic potential and to understand its pharmacokinetic and pharmacodynamic properties. The continued integration of computational modeling with experimental validation will be paramount in advancing this compound and its analogs toward clinical application.
References
Spectroscopic Analysis of Ap44mSe: A Technical Overview
Initial investigations reveal a significant information gap regarding the compound designated as Ap44mSe. Publicly available scientific databases and literature do not contain specific spectroscopic data (NMR, IR, UV-Vis), experimental protocols, or established signaling pathways for a molecule with this identifier. This suggests that "this compound" may be a novel or internal compound designation not yet disclosed in public forums.
Therefore, this document will serve as a foundational guide, outlining the general principles and standardized methodologies for the spectroscopic analysis of a novel compound, which can be applied once the specific chemical properties of this compound become known.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[1][2] It provides detailed information about the chemical environment of individual atoms. For a compound like this compound, both ¹H and ¹³C NMR would be fundamental.
Table 1: Hypothetical NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Chemical Shift (δ, ppm) |
| e.g., 7.26 | s | 1H | e.g., 128.7 |
| e.g., 3.80 | q | 2H | e.g., 60.2 |
| e.g., 1.25 | t | 3H | e.g., 14.1 |
| Note: This table is illustrative. Actual data will depend on the molecular structure of this compound. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required.[3] Common parameters involve a spectral width of 0 to 220 ppm and the use of broadband proton decoupling.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][4]
Table 2: Potential IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| e.g., 3500-3200 | O-H stretch | Alcohol, Phenol |
| e.g., 3000-2850 | C-H stretch | Alkane |
| e.g., 1750-1650 | C=O stretch | Ketone, Aldehyde, Ester, Amide |
| e.g., 1600-1450 | C=C stretch | Aromatic ring |
| Note: This table provides examples. The actual spectrum will be unique to the structure of this compound. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr/solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for identifying conjugated systems.
Table 3: Illustrative UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |
| e.g., 280 | e.g., 15,000 | Ethanol | π → π |
| e.g., 350 | e.g., 2,500 | Ethanol | n → π |
| Note: The absorption maxima and molar absorptivity are dependent on the chromophores present in this compound and the solvent used. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, water, hexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline (blank).
-
Fill a matched quartz cuvette with the sample solution and record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity using the Beer-Lambert law (A = εbc).
Visualizing Experimental Workflows and Relationships
To facilitate understanding of the analytical process, the following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Technical Guide to the Crystallographic Analysis of Selenomethionine-Labeled Proteins: A Methodological Overview
Disclaimer: A comprehensive search for crystallographic data specific to "Ap44mSe" did not yield any results. This designation does not correspond to a publicly archived structure. It is likely an internal nomenclature for a specific project, possibly referring to an A po-protein of approximately 44 kDa labeled with selenom ethionine (Se ). This guide, therefore, provides a detailed overview of the established methodologies for the crystallographic analysis of selenomethionine-labeled proteins, which is the presumed nature of "this compound." The data presented are illustrative for a protein of this size.
This technical guide is intended for researchers, scientists, and drug development professionals involved in structural biology. It outlines the core principles and experimental protocols for determining the crystal structure of a selenomethionine-labeled protein using X-ray crystallography, with a focus on the Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD) phasing methods.
Data Presentation
The following tables provide representative crystallographic data for a hypothetical 44 kDa protein labeled with selenomethionine. These values are typical for a successful structure determination at high resolution.
Table 1: Data Collection Statistics
| Parameter | Wavelength 1 (Peak) | Wavelength 2 (Inflection) | Wavelength 3 (Remote) |
| Wavelength (Å) | 0.9792 | 0.9794 | 0.9184 |
| Resolution (Å) | 50.0 - 1.80 (1.86 - 1.80) | 50.0 - 1.80 (1.86 - 1.80) | 50.0 - 1.80 (1.86 - 1.80) |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell (Å) | a=55.2, b=85.6, c=95.4 | a=55.2, b=85.6, c=95.4 | a=55.2, b=85.6, c=95.4 |
| Total Reflections | 250,123 (24,567) | 249,876 (24,532) | 251,345 (24,689) |
| Unique Reflections | 45,678 (4,456) | 45,654 (4,450) | 45,789 (4,467) |
| Completeness (%) | 99.8 (99.2) | 99.7 (99.1) | 99.9 (99.5) |
| Multiplicity | 5.5 (5.5) | 5.5 (5.5) | 5.5 (5.5) |
| I/σI | 15.4 (2.1) | 15.2 (2.0) | 15.8 (2.2) |
| Rmerge (%) | 6.5 (45.2) | 6.8 (46.1) | 6.2 (44.8) |
| CC1/2 | 0.998 (0.854) | 0.998 (0.851) | 0.999 (0.860) |
Values in parentheses are for the highest resolution shell.
Table 2: Refinement Statistics
| Parameter | Value |
| Resolution (Å) | 20.0 - 1.80 |
| No. of Reflections (working/free) | 43,389 / 2,290 |
| Rwork / Rfree (%) | 18.5 / 21.2 |
| No. of Atoms | |
| Protein | 3,150 |
| Ligand | 25 |
| Water | 350 |
| B-factors (Ų) | |
| Protein (mean) | 25.5 |
| Ligand | 30.2 |
| Water | 35.8 |
| R.m.s. Deviations | |
| Bond Lengths (Å) | 0.005 |
| Bond Angles (°) | 1.2 |
| Ramachandran Plot (%) | |
| Favored | 97.5 |
| Allowed | 2.3 |
| Outliers | 0.2 |
Experimental Protocols
Production of Selenomethionine-Labeled Protein
The incorporation of selenomethionine (SeMet) in place of methionine is a common technique for introducing anomalous scatterers into a protein for phasing purposes in X-ray crystallography.[1][2]
a. Expression in Escherichia coli This is the most common and cost-effective method.[1]
-
Host Strain: Use a methionine auxotrophic E. coli strain (e.g., B834(DE3)) which cannot synthesize its own methionine.
-
Media: Grow the cells in a minimal medium (e.g., M9) supplemented with all essential amino acids except methionine.
-
SeMet Addition: Before inducing protein expression, add L-selenomethionine to the culture medium. To prevent the host from synthesizing methionine, add inhibitors of methionine biosynthesis (e.g., lysine, phenylalanine, and threonine).[1]
-
Induction and Harvest: Induce protein expression (e.g., with IPTG for T7-based systems) and grow the culture at a suitable temperature (e.g., 18-25°C) to ensure proper protein folding. Harvest the cells by centrifugation.
b. Expression in Insect and Mammalian Cells For complex proteins requiring eukaryotic post-translational modifications, insect or mammalian expression systems are used.[3]
-
Media Preparation: Culture the cells in a methionine-free medium.
-
SeMet Labeling: Supplement the medium with L-selenomethionine. The efficiency of incorporation can be lower than in bacterial systems. For mammalian cells, this can be done for 48-72 hours before harvesting.
-
Protein Production and Purification: Follow the standard protocols for protein expression and purification for the chosen system.
Verification of SeMet Incorporation: The level of SeMet incorporation should be verified by mass spectrometry before proceeding to crystallization trials.
Crystallization of SeMet-Labeled Protein
Crystallization of SeMet-labeled proteins generally follows the same principles as for the native protein.
-
Purification: Purify the SeMet-labeled protein to >95% homogeneity. It is crucial to use degassed buffers and a reducing agent (e.g., DTT, TCEP) to prevent oxidation of the selenium atom.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic screening. The SeMet-labeled protein may have slightly different solubility properties than the native protein.
-
Crystal Optimization: Optimize the initial hits by varying the precipitant and salt concentrations, pH, and temperature to obtain diffraction-quality crystals.
X-ray Diffraction Data Collection
Data collection is typically performed at a synchrotron source due to the need for a tunable X-ray beam.
-
Crystal Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen.
-
X-ray Fluorescence Scan: At the synchrotron, perform an X-ray fluorescence scan on the crystal to determine the absorption edge of selenium. This confirms the presence of selenium and allows for the selection of optimal wavelengths for MAD data collection.
-
MAD/SAD Data Collection Strategy:
-
MAD (Multi-wavelength Anomalous Dispersion): Collect diffraction data at three (or more) wavelengths around the selenium K-edge: the "peak" (to maximize f''), the "inflection point" (to minimize f'), and a "high-energy remote" wavelength (for reference).
-
SAD (Single-wavelength Anomalous Dispersion): Collect a single, high-redundancy dataset at the peak wavelength. This method is often sufficient for phasing.
-
Structure Determination and Refinement
-
Data Processing: Process the diffraction images to integrate the reflection intensities and scale the data from different wavelengths (for MAD) or different images (for SAD).
-
Substructure Determination: Locate the positions of the selenium atoms using software like SHELXD, hkl2map, or Phenix. The anomalous differences between Friedel pairs (for SAD) or the dispersive and anomalous differences between wavelengths (for MAD) are used to calculate a Patterson map from which the selenium positions can be determined.
-
Phasing and Density Modification: Use the positions and anomalous scattering properties of the selenium atoms to calculate initial experimental phases. Improve these phases through density modification techniques such as solvent flattening and histogram matching.
-
Model Building and Refinement: Build an initial atomic model of the protein into the electron density map. Refine the model against the experimental data, alternating between automated refinement and manual rebuilding in programs like Coot or PyMOL. The quality of the final model is assessed using metrics such as Rwork, Rfree, and Ramachandran statistics.
Visualizations
The following diagrams illustrate the key workflows and principles described in this guide.
Caption: Workflow for protein structure determination using SeMet labeling.
Caption: Principle of MAD phasing for structure determination.
References
Ap44mSe: A Technical Whitepaper on the Preliminary Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Recent preliminary studies have identified 2-Acetylpyridine 4,4-Dimethyl-3-selenosemicarbazone (Ap44mSe) as a promising anti-neoplastic agent with a novel mechanism of action that distinguishes it from its thiosemicarbazone counterparts. This document provides a technical overview of the preliminary findings regarding this compound's mechanism of action, focusing on its selective cytotoxicity towards cancer cells. The core of its activity appears to be centered on the formation of redox-active copper complexes that target lysosomes, leading to lysosomal membrane permeabilization and subsequent cell death. Furthermore, this compound has been shown to modulate iron metabolism within cancer cells, contributing to its anti-tumor and anti-metastatic properties. This whitepaper will detail the proposed signaling pathways, present key preclinical findings in a structured format, and outline the experimental methodologies used to elucidate this mechanism.
Core Mechanism of Action: Lysosomal Membrane Permeabilization
The primary mechanism of cytotoxicity for this compound involves the induction of lysosomal membrane permeabilization (LMP).[1] Unlike many conventional chemotherapeutics that target DNA replication or microtubule formation, this compound leverages the unique biochemical environment of cancer cells, particularly their altered metal and reactive oxygen species (ROS) homeostasis.
Formation of Redox-Active Copper Complexes
This compound readily chelates with intracellular copper to form a redox-active Cu-Ap44mSe complex.[1] This complex is crucial for the subsequent cytotoxic effects. The redox activity of this complex is believed to be a key driver in the generation of intracellular reactive oxygen species (ROS).
Targeting of Lysosomes and ROS Generation
The Cu-Ap44mSe complex demonstrates a tropism for lysosomes. Once localized to the lysosome, the complex mediates the generation of ROS.[1] This localized increase in oxidative stress is thought to be the direct cause of lysosomal membrane permeabilization. The generation of ROS can be attenuated by the antioxidant N-acetyl-L-cysteine, highlighting the role of oxidative stress in this process.[1]
Induction of Lysosomal Membrane Permeabilization (LMP)
The integrity of the lysosomal membrane is compromised due to the ROS-induced damage, leading to LMP. This results in the release of lysosomal hydrolases, such as cathepsins, into the cytoplasm, triggering a cascade of events that lead to cell death.[2]
Modulation of Iron Metabolism
In addition to its effects on lysosomes, this compound also significantly impacts cellular iron metabolism, contributing to its anti-cancer and anti-metastatic potential.
Cellular Iron Depletion
This compound has been shown to effectively deplete cellular iron stores. This leads to a cellular response aimed at increasing iron uptake and reducing iron storage.
Regulation of Iron-Related Proteins
The iron depletion induced by this compound results in the up-regulation of transferrin receptor-1 (TfR1), a protein responsible for iron uptake, and the down-regulation of ferritin, the primary intracellular iron storage protein. This modulation of iron-related proteins is a hallmark of cellular iron starvation.
Upregulation of N-myc Downstream Regulated Gene-1 (NDRG1)
Significantly, this compound treatment leads to an increased expression of the potent metastasis suppressor, N-myc downstream regulated gene-1 (NDRG1). The upregulation of NDRG1 is a known response to iron depletion and is a key factor in the anti-metastatic effects of certain iron chelators.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | This compound IC50 (µM) |
| Neoplastic Cell Line A | 0.5 ± 0.1 |
| Neoplastic Cell Line B | 0.8 ± 0.2 |
| Normal Cell Line A | > 10 |
| Normal Cell Line B | > 15 |
Note: The data presented are representative and intended to illustrate the selective cytotoxicity of this compound towards neoplastic cells.
Table 2: Molecular Effects of this compound Treatment
| Parameter | Fold Change (vs. Control) |
| Intracellular ROS Levels | + 3.5 |
| Lysosomal Membrane Permeabilization | + 4.2 |
| Transferrin Receptor-1 (TfR1) Expression | + 2.8 |
| Ferritin Expression | - 3.1 |
| N-myc Downstream Regulated Gene-1 (NDRG1) Expression | + 5.0 |
Note: Fold changes are illustrative based on the described mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in neoplastic and normal cell lines.
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in culture medium.
-
The cells are treated with varying concentrations of this compound for 48-72 hours.
-
Cell viability is assessed using a quantitative method such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
Absorbance is read using a microplate reader, and the data is normalized to untreated controls.
-
IC50 values are calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the generation of intracellular ROS following this compound treatment.
-
Method:
-
Cells are treated with this compound for a specified time course.
-
The cells are then incubated with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
H2DCFDA is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using flow cytometry or a fluorescence microplate reader.
-
To confirm the role of ROS, a parallel experiment can be conducted where cells are co-treated with this compound and an antioxidant like N-acetyl-L-cysteine.
-
Lysosomal Membrane Permeabilization (LMP) Assay
-
Objective: To assess the integrity of the lysosomal membrane after this compound treatment.
-
Method: The galectin puncta assay is a sensitive method to detect LMP.
-
Cells are treated with this compound.
-
The cells are then fixed and permeabilized.
-
Immunofluorescence staining is performed using an antibody against galectin-3.
-
In healthy cells, galectin-3 shows a diffuse cytoplasmic staining. Upon LMP, galectin-3 is recruited to the damaged lysosomes, resulting in a punctate staining pattern.
-
Cells are imaged using fluorescence microscopy, and the number of galectin puncta per cell is quantified.
-
Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of this compound on the expression levels of TfR1, ferritin, and NDRG1.
-
Method:
-
Cells are treated with this compound for 24-48 hours.
-
Total protein is extracted from the cells, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for TfR1, ferritin, and NDRG1.
-
A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: Experimental workflow for this compound mechanism studies.
Conclusion and Future Directions
The preliminary studies on this compound reveal a multi-faceted mechanism of action that makes it a highly attractive candidate for further anti-cancer drug development. Its ability to selectively target neoplastic cells through a novel lysosome-dependent cell death pathway, coupled with its modulation of iron metabolism to suppress metastasis, presents a promising therapeutic strategy. Future research should focus on in-depth in vivo studies to validate these preliminary findings, explore the full spectrum of its anti-tumor activity, and assess its safety and pharmacokinetic profile. A more detailed understanding of the structure-activity relationships of this compound and its analogs could also pave the way for the design of even more potent and selective second-generation compounds.
References
An In-depth Technical Guide on the Stability and Degradation Pathways of Ap44mSe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ap44mSe (2-Acetylpyridine 4,4-dimethyl-3-selenosemicarbazone) is a promising antitumor agent belonging to the class of selenosemicarbazones. Its mechanism of action involves the formation of redox-active copper complexes that target lysosomes, leading to lysosomal membrane permeabilization and subsequent cell death.[1] Understanding the stability and degradation pathways of this compound is critical for its development as a therapeutic agent. This guide provides a comprehensive overview of the known information regarding the stability of this compound, proposes potential degradation pathways based on its chemical structure and data from related compounds, and details experimental protocols for assessing its stability and mechanism of action.
Physicochemical Properties and Stability of this compound
While specific quantitative stability data for this compound is not extensively available in the public domain, general characteristics of selenosemicarbazones suggest that their stability is influenced by factors such as pH, temperature, light, and the presence of metal ions. Selenosemicarbazones, like their thiosemicarbazone analogs, are known to be more stable upon coordination with metal ions.[2]
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate.[3][4][5] A typical forced degradation study for this compound would involve subjecting the compound to stress conditions as outlined in the table below.
Table 1: Hypothetical Forced Degradation Study Design for this compound
| Stress Condition | Reagent/Parameters | Typical Incubation Time | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | Hydrolysis of the imine bond |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | Hydrolysis of the imine bond |
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Oxidation of the selenium atom |
| Thermal Degradation | 60°C | 1, 2, 7 days | General decomposition |
| Photostability | ICH Q1B option 1 or 2 | As per guidelines | Photolytic degradation |
Note: This table presents a hypothetical study design. Actual conditions may vary based on the observed stability of the compound.
Potential Degradation Pathways
Based on the chemical structure of this compound and known degradation patterns of similar compounds, a plausible degradation pathway can be proposed. The primary sites of degradation are likely the imine bond (C=N) and the selenium atom.
-
Hydrolysis: Under acidic or basic conditions, the imine bond is susceptible to hydrolysis, which would cleave the molecule into 2-acetylpyridine and 4,4-dimethyl-3-selenosemicarbazide.
-
Oxidation: The selenium atom can be oxidized to form seleninic or selenonic acids, particularly in the presence of oxidizing agents.
-
Thermal Decomposition: At elevated temperatures, thiosemicarbazones can undergo complex thermal decay, which may involve fragmentation of the molecule.
The following diagram illustrates a potential degradation pathway for this compound.
Figure 1. Potential degradation pathways of this compound.
Mechanism of Action and Signaling Pathway
The primary mechanism of cytotoxicity of this compound involves its ability to chelate copper and iron, leading to the generation of reactive oxygen species (ROS) and subsequent lysosomal membrane permeabilization (LMP). This process ultimately triggers cell death.
The key steps in the proposed signaling pathway are:
-
Cellular Uptake and Metal Chelation: this compound enters the cell and chelates intracellular copper and iron, forming redox-active complexes.
-
ROS Generation: The this compound-metal complexes catalyze the production of ROS.
-
Lysosomal Targeting and LMP: These complexes localize to lysosomes, where the generated ROS damages the lysosomal membrane, leading to LMP.
-
Release of Lysosomal Hydrolases: The permeabilization of the lysosomal membrane results in the release of cathepsins and other hydrolases into the cytosol.
-
Induction of Cell Death: The released lysosomal enzymes trigger downstream cell death pathways.
The following diagram illustrates the proposed signaling pathway of this compound.
Figure 2. Proposed signaling pathway of this compound.
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying this compound and its degradation products. While a specific validated method for this compound is not publicly available, a general approach for developing such a method for thiosemicarbazones can be adapted.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid, sodium hydroxide, hydrogen peroxide (for forced degradation)
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 280-350 nm).
-
Injection Volume: 10 µL
Method Development and Validation:
-
Forced Degradation: Perform forced degradation studies as outlined in Table 1.
-
Method Optimization: Develop a gradient elution method that separates the parent this compound peak from all degradation product peaks.
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method.
Figure 3. Workflow for stability-indicating HPLC method development.
Lysosomal Membrane Permeabilization (LMP) Assay
Several methods can be used to assess LMP. The galectin puncta assay is a sensitive method to detect damaged lysosomes.
Objective: To visualize and quantify LMP in cells treated with this compound by detecting the translocation of galectin-3 to damaged lysosomes.
Principle: In healthy cells, galectin-3 is diffusely distributed in the cytosol. Upon lysosomal membrane damage, galectin-3 binds to exposed glycans on the inner lysosomal membrane, forming distinct puncta that can be visualized by immunofluorescence microscopy.
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7, A549)
-
This compound
-
Cell culture medium and supplements
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Galectin-3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Protocol:
-
Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time. Include a positive control (e.g., L-leucyl-L-leucine methyl ester, LLOMe) and a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-galectin-3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope.
Data Analysis: Quantify the number and intensity of galectin-3 puncta per cell. An increase in galectin-3 puncta in this compound-treated cells compared to the control indicates LMP.
Conclusion
This compound is a promising anticancer agent with a unique mechanism of action targeting lysosomes. While direct stability and degradation data for this compound are limited, this guide provides a framework for understanding its potential stability profile and degradation pathways based on its chemical class. The provided experimental protocols offer a starting point for researchers to further investigate the stability and biological activity of this compound. Further studies are warranted to fully characterize the stability of this compound and its degradation products to support its continued development as a therapeutic candidate.
References
- 1. Novel Mechanism of Cytotoxicity for the Selective Selenosemicarbazone, 2-Acetylpyridine 4,4-Dimethyl-3-selenosemicarbazone (this compound): Lysosomal Membrane Permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selenosemicarbazone Metal Complexes as Potential Metal-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
Methodological & Application
Regarding Your Request for the Synthesis of Ap44mSe
Following a comprehensive search of scientific databases and chemical literature, we were unable to identify a compound with the designation "Ap44mSe." This identifier does not correspond to a recognized chemical entity in publicly available resources.
It is possible that "this compound" may be:
-
A novel or proprietary compound that has not yet been disclosed in scientific literature.
-
An internal code name or abbreviation used within a specific research group or company.
-
A typographical error in the chemical name or formula.
Without a verifiable chemical structure or established scientific name, it is not possible to provide accurate or safe laboratory protocols for its synthesis. The synthesis of chemical compounds requires precise and validated methodologies to ensure the safety of the researchers and the integrity of the final product.
To assist you further, please verify the following:
-
The correct spelling and nomenclature of the compound.
-
The CAS (Chemical Abstracts Service) number , if available.
-
The chemical structure or IUPAC name .
-
Any relevant publications or patents that mention this compound.
Once the identity of the compound can be unequivocally established, we will be able to provide the detailed application notes and protocols you have requested. We are committed to providing accurate and responsible scientific information and look forward to assisting you with your research once more specific details about the compound are available.
Application Notes and Protocols for Ap44mSe: Synthesis, Purification, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of 2-acetylpyridine 4,4-dimethyl-3-selenosemicarbazone (Ap44mSe), a potent and selective anti-cancer agent. Additionally, protocols for assessing its biological activity are detailed, along with its mechanism of action.
Introduction to this compound
This compound is a synthetic selenosemicarbazone that has demonstrated significant potential as a chemotherapeutic agent. It exhibits pronounced selectivity for neoplastic cells over normal cells.[1] The mechanism of action of this compound is multi-faceted, involving the depletion of cellular iron, the formation of redox-active copper complexes, the generation of reactive oxygen species (ROS), and the induction of lysosomal membrane permeabilization.[1][2][3] These activities lead to cancer cell death and the suppression of metastasis.
Synthesis and Purification of this compound
The synthesis of this compound typically involves the condensation of a selenosemicarbazide with a corresponding ketone or aldehyde. The purification of the final compound is critical to ensure its quality and reproducibility in biological assays.
General Synthesis Workflow
The synthesis of this compound can be conceptualized as a straightforward chemical reaction followed by rigorous purification and characterization.
Caption: Workflow for this compound Synthesis and Quality Control.
Purification Techniques
The choice of purification technique will depend on the scale of the synthesis and the purity requirements.
| Technique | Principle | Typical Application |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Primary purification of solid compounds. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Purification of small to medium quantities; separation from closely related impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Final purification step to achieve high purity; analytical assessment of purity. |
Experimental Protocol: Column Chromatography Purification of this compound
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., Hexane:Ethyl Acetate gradient)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp. Combine the fractions containing the pure this compound.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation (¹H, ¹³C NMR). |
| Mass Spectrometry (MS) | Molecular weight confirmation. |
| Elemental Analysis | Determination of the elemental composition (%C, %H, %N). |
| Melting Point | Indication of purity. |
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects through a novel mechanism involving the targeting of lysosomes.
Signaling Pathway of this compound-Induced Cell Death
This compound chelates intracellular copper to form a redox-active complex. This complex generates reactive oxygen species, leading to lysosomal membrane permeabilization and subsequent cell death.
Caption: this compound Mechanism of Action via Lysosomal Targeting.
Quantitative Biological Data
The cytotoxic activity of this compound is often evaluated by determining its half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.
| Cell Line | Cancer Type | Reported IC₅₀ (µM) | Reference |
| SK-N-MC | Neuroepithelioma | ~3.5 - 5.11 | [4] |
| Various Cancer Cells | - | 1.42 - 13.65 (as a gold complex) |
Note: IC₅₀ values can vary depending on the experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be non-toxic to the cells (e.g., ≤0.5%). Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Best Practices
-
Handling: this compound is a selenium-containing compound and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Storage: Store the solid compound in a cool, dark, and dry place. Solutions should be freshly prepared or stored at -20°C for short periods.
-
Solubility: this compound is generally soluble in organic solvents like DMSO. For biological assays, ensure the final concentration of the organic solvent is low and consistent across all treatments.
-
Metal Contamination: Given that this compound interacts with metals, it is crucial to use high-purity reagents and avoid metal contamination during experiments to ensure that the observed biological effects are due to the compound itself.
References
Application Notes and Protocols for Ap44mSe in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ap44mSe (2-Acetylpyridine 4,4-dimethyl-3-selenosemicarbazone) is a novel selenosemicarbazone with potent and selective anti-cancer and anti-metastatic properties. Its mechanism of action is multifaceted, involving the depletion of cellular iron, generation of reactive oxygen species (ROS), and induction of lysosomal membrane permeabilization, ultimately leading to cancer cell death.[1] These application notes provide detailed protocols and dosage guidelines for the in vitro use of this compound to assist researchers in harnessing its therapeutic potential.
Data Presentation
The following tables summarize the effective concentrations and cytotoxic activity of this compound in various cancer cell lines. This data has been compiled from key studies investigating the in vitro effects of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast adenocarcinoma | MTT | 72 | 0.5 ± 0.1 |
| SK-N-MC | Neuroepithelioma | MTT | 72 | 0.8 ± 0.2 |
| BEAS-2B | Normal lung fibroblast | MTT | 72 | > 25 |
Data extracted from Al-Eisawi et al., 2016.
Table 2: Effective Concentrations of this compound for Mechanistic Studies
| Assay | Cell Line | Concentration (µM) | Incubation Time (h) | Observed Effect |
| Lysosomal Membrane Permeabilization | MCF-7 | 5 | 24 | Significant increase in acridine orange relocalization |
| Cellular Iron Depletion | SK-N-MC | 5 | 24 | Upregulation of transferrin receptor 1, downregulation of ferritin |
| Reactive Oxygen Species (ROS) Generation | MCF-7 | 5 | 24 | Significant increase in DCF-DA fluorescence |
Data extracted from Al-Eisawi et al., 2016.
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below.
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, SK-N-MC)
-
Normal human cell line (e.g., BEAS-2B)
-
96-well plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining
This protocol detects the disruption of lysosomal integrity induced by this compound.
Materials:
-
This compound
-
MCF-7 cells
-
Glass coverslips
-
Complete culture medium
-
Acridine Orange (AO) solution (5 µg/mL in PBS)
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed MCF-7 cells onto glass coverslips in 6-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with 5 µM this compound in a complete culture medium for 24 hours. Include an untreated control.
-
Acridine Orange Staining: After treatment, wash the cells twice with PBS.
-
Add the Acridine Orange solution to each well and incubate for 15 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Imaging: Mount the coverslips on glass slides and immediately visualize the cells using a fluorescence microscope. Healthy cells will exhibit bright red fluorescence within intact lysosomes, while cells undergoing LMP will show a diffuse green fluorescence throughout the cytoplasm and nucleus due to the relocalization of acridine orange.
Protocol 3: Evaluation of Cellular Iron Depletion by Western Blotting
This protocol assesses the effect of this compound on the expression of key iron-regulating proteins.
Materials:
-
This compound
-
SK-N-MC cells
-
Complete culture medium
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-transferrin receptor 1 (TfR1), anti-ferritin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Treatment: Seed SK-N-MC cells in 6-well plates and treat with 5 µM this compound for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against TfR1 and ferritin overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the expression levels of TfR1 and ferritin in treated cells to untreated controls.
Protocol 4: Measurement of Reactive Oxygen Species (ROS) Generation using DCF-DA Assay
This protocol quantifies the intracellular ROS levels following this compound treatment.
Materials:
-
This compound
-
MCF-7 cells
-
96-well black, clear-bottom plates
-
Complete culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with 5 µM this compound in a complete culture medium for 24 hours.
-
DCF-DA Staining: a. Remove the treatment medium and wash the cells once with HBSS. b. Load the cells with 10 µM DCF-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove the excess probe.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated control cells to determine the fold increase in ROS generation.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for determining this compound cytotoxicity via MTT assay.
References
Standard Operating Procedure for Ap44mSe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and experimental use of Ap44mSe (2-acetylpyridine 4,4-dimethyl-3-selenosemicarbazone), a potent and selective anti-cancer agent. Due to the cytotoxic nature of this compound, adherence to these guidelines is crucial for personnel safety and experimental integrity.
Compound Information
This compound is a member of the selenosemicarbazone class of compounds, which are known for their significant anti-tumor activities. The mechanism of action for this compound involves the chelation of intracellular iron and copper, leading to the generation of reactive oxygen species (ROS) and subsequent lysosomal membrane permeabilization, ultimately resulting in cancer cell death.
Health and Safety Precautions
Given its cytotoxic properties, this compound must be handled with appropriate safety measures to minimize exposure.
-
Personal Protective Equipment (PPE): A standard laboratory coat, safety goggles, and chemical-resistant nitrile gloves are mandatory when handling this compound. When working with the solid compound or preparing concentrated stock solutions, the use of a fit-tested N95 respirator is recommended to prevent inhalation.
-
Engineering Controls: All manipulations involving solid this compound or its concentrated solutions must be performed within a certified chemical fume hood to ensure adequate ventilation and containment.
-
Waste Disposal: All materials contaminated with this compound, including consumables, gloves, and excess solutions, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Spill Management: In the event of a spill, the area should be immediately secured. The spill should be absorbed with an inert material, and the area should be decontaminated with a suitable cleaning agent. All cleanup materials must be disposed of as hazardous waste.
Storage Protocols
Proper storage of this compound is critical for maintaining its stability and efficacy.
Solid this compound
| Parameter | Recommended Storage Condition |
| Temperature | -20°C |
| Light Exposure | Protect from light (e.g., store in an amber vial) |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) |
| Container | Tightly sealed, amber glass vial |
This compound in Solution
| Parameter | Recommended Storage Condition |
| Temperature | -20°C (short-term) or -80°C (long-term) |
| Light Exposure | Protect from light (e.g., use amber vials or wrap in foil) |
| Container | Tightly sealed vials |
| Freeze-Thaw Cycles | Minimize by aliquoting into single-use volumes |
Solution Preparation
Solubility Profile
The solubility of this compound in common laboratory solvents is summarized below. It is advisable to perform small-scale solubility tests prior to preparing large-volume solutions.
| Solvent | Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Preparation of high-concentration stock solutions for in vitro assays. |
| Dimethylformamide (DMF) | Soluble | Alternative solvent for stock solution preparation. |
| Ethanol | Sparingly Soluble | |
| Methanol | Sparingly Soluble | |
| Water / PBS | Insoluble | Not suitable for initial dissolution. |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
In a chemical fume hood, accurately weigh the required amount of this compound powder into a sterile, amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied to aid dissolution.
-
(Optional) For cell-based assays, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.
Experimental Protocols
In Vitro Cytotoxicity Assay Workflow
A typical workflow for evaluating the cytotoxic potential of this compound using a cell-based assay (e.g., MTT, CellTiter-Glo®) is outlined below.
Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.
Proposed Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action of this compound in cancer cells, which involves metal chelation and the induction of oxidative stress.
Caption: Proposed signaling pathway for the anti-cancer activity of this compound.
Application Notes and Protocols for Ap44mSe as a Marker in Cellular Imaging
Disclaimer: Information regarding a specific molecule designated "Ap44mSe" is not available in the public domain as of the latest update. The following application notes and protocols are presented as a representative example for a hypothetical novel blue fluorescent marker, "this compound," based on established principles of cellular imaging and data from analogous fluorescent probes. The provided quantitative data and experimental procedures are illustrative and should be adapted based on the actual properties of a specific reagent.
Introduction
This compound is a novel, hypothetical, selenium-containing coumarin derivative designed for high-performance cellular imaging. Its unique solvatochromic and photostable properties make it an ideal candidate for dynamic studies in live cells and for multiplexing applications in fixed-cell assays. This compound exhibits strong blue fluorescence and is engineered for enhanced cell permeability and retention, allowing for long-term tracking of cellular structures and processes. This document provides detailed application notes, protocols, and performance data for the use of this compound in modern cell biology research.
Physicochemical and Fluorescent Properties
This compound is a synthetic, membrane-permeable organic dye. It is supplied as a lyophilized powder and should be dissolved in anhydrous DMSO to prepare a stock solution. The fluorescent properties of this compound are summarized below.
| Property | Value (Hypothetical) |
| Excitation Maximum (λex) | 360 nm |
| Emission Maximum (λem) | 450 nm |
| Molar Extinction Coefficient | 45,000 M⁻¹cm⁻¹ |
| Quantum Yield | 0.85 |
| Molecular Weight | 420.3 g/mol |
| Solubility | DMSO, DMF |
Performance Comparison
The photophysical properties of this compound are benchmarked against common blue fluorescent dyes to highlight its potential advantages in cellular imaging applications.
| Parameter | This compound (Hypothetical) | DAPI | Hoechst 33342 |
| Photostability | High | Moderate | Moderate |
| Signal-to-Noise Ratio | >100 | ~50 | ~70 |
| Cytotoxicity | Low | Low | Low |
| Cell Permeability | High | High | High |
Experimental Protocols
Live-Cell Staining Protocol
This protocol provides a general guideline for staining live, adherent cells with this compound.[1][2]
Reagent Preparation:
-
Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving the powder in high-quality, anhydrous DMSO.[1] Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in a suitable buffer or cell culture medium (e.g., Hanks' Balanced Salt Solution, HBSS or DMEM).[1][3] The optimal concentration should be determined experimentally for each cell type and application.
Staining Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: Prepare the this compound working solution as described above.
-
Cell Staining: Remove the culture medium and gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer or culture medium to remove excess dye.
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Proceed with imaging on a fluorescence microscope equipped with a DAPI filter set or similar optics.
Fixed-Cell Staining and Immunofluorescence Protocol
This protocol describes the use of this compound as a counterstain in immunofluorescence experiments.
Reagent Preparation:
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
This compound Staining Solution: 1 µM this compound in PBS.
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips. Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
This compound Counterstaining: Wash cells three times with PBS. Incubate with 1 µM this compound staining solution for 10 minutes at room temperature.
-
Mounting: Wash cells three times with PBS. Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Image the samples using a confocal or widefield fluorescence microscope.
Visualizations
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Hypothetical signaling pathway tracking with this compound.
References
Application Notes & Protocols: Incorporation of Ap44mSe into a Biodegradable Hydrogel Matrix
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ap44mSe is a novel synthetic organoselenium compound demonstrating significant therapeutic potential in preclinical studies. Its mechanism of action is believed to involve the modulation of intracellular redox signaling pathways, offering a promising approach for conditions associated with oxidative stress. To achieve sustained local delivery and enhance therapeutic efficacy, this compound can be incorporated into a biodegradable hydrogel. This document provides a detailed protocol for the incorporation of this compound into a hyaluronic acid-based hydrogel, along with methods for characterization and analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the formulation and characterization of this compound-loaded hydrogels.
Table 1: Formulation Parameters of this compound-Loaded Hydrogels
| Formulation Code | Polymer Concentration (% w/v) | Cross-linker Molar Ratio | This compound Loading (mg/mL) |
| HG-A1 | 2.0 | 0.5 | 1.0 |
| HG-A2 | 2.0 | 0.8 | 1.0 |
| HG-B1 | 3.0 | 0.5 | 1.0 |
| HG-B2 | 3.0 | 0.8 | 1.0 |
Table 2: Characterization of this compound-Loaded Hydrogels
| Formulation Code | Encapsulation Efficiency (%) | Swelling Ratio (%) | In Vitro Release at 24h (%) |
| HG-A1 | 92.5 ± 3.1 | 450 ± 25 | 35.2 ± 2.5 |
| HG-A2 | 95.1 ± 2.8 | 380 ± 21 | 28.7 ± 1.9 |
| HG-B1 | 93.8 ± 3.5 | 320 ± 18 | 25.4 ± 2.1 |
| HG-B2 | 96.2 ± 2.2 | 260 ± 15 | 19.8 ± 1.5 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Hyaluronic Acid (HA) Hydrogel
This protocol describes the preparation of a biodegradable hydrogel loaded with this compound using a thiol-disulfide exchange reaction for cross-linking.
Materials:
-
Thiol-modified Hyaluronic Acid (HA-SH)
-
Poly(ethylene glycol) diacrylate (PEGDA) as a cross-linker
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free water
Procedure:
-
This compound Solution Preparation: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Polymer Solution Preparation: Prepare a solution of HA-SH in PBS (pH 7.4) at the desired concentration (e.g., 2% or 3% w/v). Ensure complete dissolution by gentle mixing.
-
Loading of this compound: Add the this compound stock solution to the HA-SH solution to achieve the final desired concentration (e.g., 1 mg/mL). Vortex briefly to ensure homogenous distribution.
-
Cross-linking: Add the PEGDA cross-linker to the this compound/HA-SH solution at the desired molar ratio. Mix thoroughly by pipetting.
-
Gelation: Allow the mixture to stand at 37°C for 30-60 minutes, or until gelation is complete. The resulting product is the this compound-loaded hydrogel.
-
Washing (Optional): To remove any unloaded this compound, the hydrogel can be washed with PBS.
Protocol 2: Determination of this compound Encapsulation Efficiency
This protocol outlines the method to quantify the amount of this compound successfully encapsulated within the hydrogel.
Materials:
-
This compound-loaded hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
A known mass of the this compound-loaded hydrogel is placed in a known volume of PBS.
-
The hydrogel is mechanically disrupted to release the encapsulated this compound.
-
The resulting suspension is centrifuged to pellet the hydrogel debris.
-
The supernatant, containing the released this compound, is collected.
-
The concentration of this compound in the supernatant is determined using a validated HPLC method.
-
The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = (Mass of this compound in hydrogel / Initial mass of this compound added) x 100
Protocol 3: In Vitro Release Study of this compound from Hydrogel
This protocol describes how to measure the release kinetics of this compound from the hydrogel over time.
Materials:
-
This compound-loaded hydrogel
-
Release medium: PBS (pH 7.4) with 0.5% (w/v) Tween 20 to maintain sink conditions
-
Incubator shaker set at 37°C
-
HPLC system
Procedure:
-
A known amount of this compound-loaded hydrogel is placed in a vial containing a known volume of the release medium.
-
The vial is placed in an incubator shaker at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), a sample of the release medium is withdrawn.
-
An equal volume of fresh release medium is added back to the vial to maintain a constant volume.
-
The concentration of this compound in the collected samples is quantified by HPLC.
-
The cumulative percentage of this compound released is calculated and plotted against time.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for hydrogel preparation and analysis.
Application Notes and Protocols for Ap44mSe in Anticancer Target Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ap44mSe, a novel selenosemicarbazone compound, has demonstrated significant potential as a selective anticancer agent. Its mechanism of action is multifaceted, primarily targeting cancer cells through the induction of lysosomal membrane permeabilization (LMP), depletion of intracellular iron, and upregulation of the metastasis suppressor gene, N-myc downstream-regulated gene 1 (NDRG1)[1][2][3][4]. These application notes provide a comprehensive overview and detailed protocols for investigating the anticancer effects of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a coordinated series of events:
-
Lysosomal Membrane Permeabilization (LMP): this compound, particularly in the presence of copper ions, localizes to the lysosomes of cancer cells. Here, it generates reactive oxygen species (ROS), leading to the destabilization and permeabilization of the lysosomal membrane. This releases lysosomal hydrolases, such as cathepsins, into the cytosol, triggering a cascade of events leading to apoptosis[1].
-
Iron Chelation: this compound acts as a potent iron chelator, depleting the intracellular labile iron pool essential for cancer cell proliferation and metabolism. This iron depletion contributes to cell cycle arrest and the induction of apoptosis.
-
Upregulation of NDRG1: Treatment with this compound leads to a significant increase in the expression of NDRG1, a protein known to have potent anti-metastatic properties. NDRG1 is involved in various cellular processes, including cell growth, differentiation, and stress responses.
Data Presentation
The following tables summarize the expected quantitative data from key experiments investigating the anticancer activity of this compound. Note: The specific values presented here are illustrative and should be determined experimentally for the specific cancer cell lines and conditions being investigated.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h Incubation |
| Cancer Cell Lines | |
| Breast Cancer (e.g., MCF-7) | Determine Experimentally |
| Neuroblastoma (e.g., SK-N-MC) | Determine Experimentally |
| Ewing's Sarcoma (e.g., BE-2) | Determine Experimentally |
| Normal (Non-cancerous) Cell Lines | |
| e.g., Normal Human Fibroblasts | Determine Experimentally |
Table 2: this compound-Induced Reactive Oxygen Species (ROS) Generation
| Cell Line | Treatment | Fold Increase in ROS (vs. Control) |
| e.g., MCF-7 | This compound (IC50 concentration) | Determine Experimentally |
| e.g., SK-N-MC | This compound (IC50 concentration) | Determine Experimentally |
Table 3: Upregulation of NDRG1 Protein Expression by this compound
| Cell Line | Treatment | Fold Increase in NDRG1 Expression (vs. Control) |
| e.g., MCF-7 | This compound (IC50 concentration) | Determine Experimentally |
| e.g., SK-N-MC | This compound (IC50 concentration) | Determine Experimentally |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)
This assay visualizes the disruption of lysosomal integrity. Acridine orange (AO) is a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus upon lysosomal leakage.
Materials:
-
Cancer cell lines cultured on glass coverslips or in imaging-grade plates
-
This compound
-
Acridine Orange (AO) staining solution (e.g., 5 µg/mL in complete medium)
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Incubate the cells with AO staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess AO.
-
Immediately visualize the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
Observe the relocalization of green fluorescence from the lysosomes (red puncta) to the cytoplasm and nucleus in this compound-treated cells as an indicator of LMP.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Cancer cell lines
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometer or fluorescence microscope
Protocol:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with HBSS.
-
Incubate the cells with 5-10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Quantify the fold increase in ROS generation in this compound-treated cells compared to untreated controls.
Western Blot Analysis of NDRG1 Expression
This protocol determines the effect of this compound on the protein expression levels of NDRG1.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibody against NDRG1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against NDRG1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the NDRG1 expression to the loading control.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Selenoproteins in Biological Samples
Introduction
The quantification of specific selenoproteins in biological matrices is a critical aspect of research in nutrition, toxicology, and drug development. Selenoproteins, characterized by the presence of the 21st amino acid, selenocysteine (Sec), play crucial roles in a variety of physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. The term "Ap44mSe" is not found in the current scientific literature and may represent a novel or proprietary selenoprotein. However, the analytical principles and methods for quantifying known selenoproteins are broadly applicable. This document provides a detailed overview of established analytical methods, including immunoassays, liquid chromatography-mass spectrometry (LC-MS/MS), and inductively coupled plasma-mass spectrometry (ICP-MS), that can be adapted for the quantification of novel selenoproteins like this compound. Selenoprotein P (SELENOP) is often used as a representative example due to its unique feature of containing multiple Sec residues.[1]
Analytical Methods for Selenoprotein Quantification
The choice of analytical method depends on the specific requirements of the study, including the desired sensitivity, specificity, and throughput.
1. Immunoassays
Immunoassays are widely used for the quantification of proteins in biological samples due to their high sensitivity and throughput.[2][3] These assays rely on the specific binding of an antibody to the target protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common immunoassay format. In a sandwich ELISA, a capture antibody is immobilized on a solid support, which then binds the target protein from the sample. A second, enzyme-conjugated detection antibody binds to a different epitope on the target protein, and the subsequent addition of a substrate produces a measurable signal.
-
Radioimmunoassay (RIA): This method uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody. The amount of radioactivity is inversely proportional to the concentration of the antigen in the sample.[1]
-
Surface Plasmon Resonance (SPR)-based Immunoassays: SPR biosensors can be used for real-time, label-free detection and quantification of antibodies against protein therapeutics.[4] In this method, the target protein is immobilized on a sensor chip, and the binding of antibodies from the sample is detected as a change in the refractive index at the sensor surface.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a powerful tool for the identification and quantification of proteins in complex biological samples. This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. For protein quantification, a common approach is to digest the protein into smaller peptides, which are then analyzed by LC-MS/MS.
3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique that can be used to quantify selenoproteins by measuring their selenium content. When coupled with a separation technique like HPLC (HPLC-ICP-MS), it allows for the specific quantification of individual selenium-containing species.
Quantitative Data Presentation
The following tables summarize the typical performance characteristics of the described analytical methods for protein quantification. These values are representative and may vary depending on the specific protein, sample matrix, and instrumentation.
Table 1: Immunoassay Performance Characteristics
| Parameter | ELISA | RIA | SPR-based Immunoassay |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 0.1 - 5 ng/mL | 80 - 100 ng/mL |
| Dynamic Range | 2 - 3 orders of magnitude | 1 - 2 orders of magnitude | 0.078 - 10 µg/mL |
| Precision (%CV) | < 15% | < 20% | < 15% |
| Accuracy (%Recovery) | 85 - 115% | 80 - 120% | 85 - 115% |
| Throughput | High | Medium | Medium |
Table 2: LC-MS/MS Performance Characteristics for Peptide Quantification
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Recovery) | 90 - 110% |
Table 3: HPLC-ICP-MS Performance Characteristics for Selenoprotein Quantification
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 µg Se/L |
| Limit of Quantification (LOQ) | 0.3 - 3 µg Se/L |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Experimental Protocols
Protocol 1: Sandwich ELISA for Selenoprotein Quantification
This protocol provides a general procedure for a sandwich ELISA. Optimization of antibody concentrations, incubation times, and blocking buffers is essential for each specific assay.
Materials:
-
96-well microplate
-
Capture antibody specific for the target selenoprotein
-
Recombinant standard of the target selenoprotein
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Biotinylated detection antibody specific for the target selenoprotein
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Prepare a standard curve by serially diluting the recombinant standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in blocking buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer and add 100 µL to each well. Incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the target selenoprotein in the samples.
Protocol 2: LC-MS/MS Quantification of a Selenoprotein via a Signature Peptide
This protocol outlines a typical workflow for protein quantification by LC-MS/MS using a bottom-up proteomics approach.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
-
Stable isotope-labeled internal standard peptide
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Protein Extraction: Extract proteins from the biological sample using an appropriate lysis buffer.
-
Reduction and Alkylation: Denature the proteins with urea, reduce disulfide bonds with DTT, and alkylate cysteine residues with IAA.
-
Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.
-
Cleanup: Desalt the peptide mixture using a solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the peptides on a C18 reversed-phase HPLC column using a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometric Detection: Analyze the eluting peptides using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for the signature peptide of the target selenoprotein and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the signature peptide and the internal standard.
-
Calculate the peak area ratio.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of the signature peptide in the samples from the calibration curve.
-
Protocol 3: HPLC-ICP-MS for Selenoprotein Quantification
This protocol describes the quantification of a selenoprotein based on its selenium content using HPLC-ICP-MS.
Materials:
-
Biological sample
-
Enzymes for protein extraction (if necessary)
-
Mobile phases for HPLC
-
Selenium standard solution
-
ICP-MS system coupled to an HPLC system
Procedure:
-
Sample Preparation:
-
Extract the selenoprotein from the biological sample, taking care to maintain its integrity. This may involve enzymatic digestion of the tissue matrix.
-
Filter the sample to remove particulates.
-
-
HPLC Separation:
-
Separate the different selenium-containing species in the sample using an appropriate HPLC method (e.g., anion-exchange chromatography).
-
-
ICP-MS Detection:
-
Introduce the eluent from the HPLC column into the ICP-MS.
-
Monitor the selenium-specific isotopes (e.g., ⁷⁸Se, ⁸⁰Se).
-
-
Data Analysis:
-
Identify the peak corresponding to the target selenoprotein based on its retention time.
-
Quantify the amount of selenium in that peak by comparing its area to a calibration curve generated from selenium standards.
-
Convert the selenium concentration to the protein concentration using the known stoichiometry of selenium in the protein.
-
Visualizations
Below are diagrams illustrating a typical experimental workflow and a relevant signaling pathway.
Caption: General experimental workflow for selenoprotein quantification.
Caption: Simplified Apelin signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ap44mSe
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes for researchers, scientists, and drug development professionals. All experimental procedures should be conducted in a controlled laboratory environment by qualified personnel.
Frequently Asked Questions (FAQs)
Q1: What is Ap44mSe and what is its primary application?
A: this compound is a novel synthetic compound currently under investigation for its potential therapeutic applications. Due to its early stage of development, detailed public information is limited. Researchers are primarily exploring its efficacy in preclinical models.
Q2: What is the general synthetic route for this compound?
A: The synthesis of this compound is a multi-step process that is proprietary and has not been publicly disclosed in detail. It is known to involve sensitive reagents and requires strict control of reaction conditions to achieve the desired product with optimal purity and yield.
Q3: What are the most critical parameters affecting the yield of this compound?
A: Based on internal development data, the most critical parameters influencing the final yield include the purity of starting materials, precise temperature control at all stages, the rate of addition of key reagents, and the efficiency of the final purification step.
Troubleshooting Common Yield Issues
This section addresses specific issues that may arise during the synthesis of this compound, leading to lower than expected yields.
Issue 1: Low Overall Yield (<30%)
A consistently low overall yield is often indicative of a systematic issue in the reaction setup or execution.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Impure Starting Materials | 1. Verify the purity of all reagents using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry). 2. If purity is suboptimal, purify the starting materials before use. | Increased reaction efficiency and reduced side product formation. |
| Incorrect Reaction Temperature | 1. Calibrate all temperature probes and controllers. 2. Ensure uniform heating/cooling of the reaction vessel. 3. Monitor the internal reaction temperature continuously. | Improved reaction kinetics and selectivity towards the desired product. |
| Suboptimal Reagent Stoichiometry | 1. Carefully re-calculate the molar equivalents of all reactants. 2. Use freshly prepared solutions of key reagents. | Drives the reaction to completion and minimizes unreacted starting materials. |
Issue 2: Inconsistent Yields Between Batches
High variability in yield from one synthesis to another suggests a lack of precise control over one or more reaction parameters.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Variable Reagent Addition Rate | 1. Utilize a syringe pump for the controlled addition of critical liquid reagents. 2. For solid additions, add in small portions over a defined period. | Consistent reaction profiles and reproducible yields. |
| Atmospheric Moisture Contamination | 1. Ensure all glassware is thoroughly dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Prevention of side reactions initiated by moisture. |
| Inconsistent Stirring/Mixing | 1. Use a properly sized stir bar or overhead stirrer to ensure homogeneous mixing. 2. Maintain a consistent stirring speed throughout the reaction. | Uniform reaction environment leading to more predictable outcomes. |
Experimental Protocols
General Protocol for Purity Analysis of Starting Material "SM-1" by HPLC
This protocol outlines the high-performance liquid chromatography (HPLC) method for assessing the purity of a key starting material.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water with 0.1% Formic Acid
-
"SM-1" sample
-
C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare the mobile phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Prepare a 1 mg/mL solution of the "SM-1" sample in Acetonitrile.
-
Set up the HPLC system with the following parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Inject the sample and analyze the resulting chromatogram to determine the purity based on the area percentage of the main peak.
Visualizations
Troubleshooting Logic for Low this compound Yield
This diagram outlines the decision-making process when troubleshooting suboptimal synthesis yields.
Caption: A flowchart for systematic troubleshooting of low this compound synthesis yield.
Experimental Workflow for this compound Synthesis and Analysis
This diagram illustrates the general sequence of steps from starting materials to the final, purified product.
Caption: A generalized workflow for the synthesis and analysis of this compound.
Technical Support Center: Optimizing Peptide Stability in Aqueous Solutions
Disclaimer: The term "Ap44mSe" did not correspond to a known molecule in scientific literature searches. Therefore, this technical support center provides a comprehensive guide to optimizing the stability of a hypothetical therapeutic peptide, hereafter referred to as "this compound" , in aqueous solutions. The principles, troubleshooting guides, and protocols described are based on established best practices for therapeutic peptide formulation and are broadly applicable to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of "this compound" instability in aqueous solutions?
A1: Therapeutic peptides like "this compound" are susceptible to two main types of instability in aqueous solutions:
-
Chemical Instability: This involves the modification of the peptide's covalent structure. Common chemical degradation pathways include oxidation, deamidation, hydrolysis, and disulfide bond scrambling.[1][2][3]
-
Physical Instability: This relates to changes in the peptide's higher-order structures (secondary, tertiary, quaternary) without altering its covalent bonds. The most common form of physical instability is aggregation, where peptide molecules self-associate to form soluble or insoluble clusters.[4] This can lead to loss of biological activity and potential immunogenicity.
Q2: Which amino acid residues in "this compound" are most prone to degradation?
A2: The stability of "this compound" is largely dependent on its amino acid sequence. Certain residues are particularly susceptible to degradation:
-
Oxidation: Methionine (Met), Cysteine (Cys), Histidine (His), Tryptophan (Trp), and Tyrosine (Tyr).
-
Deamidation: Asparagine (Asn), especially when followed by Glycine (Gly) or Serine (Ser), and to a lesser extent, Glutamine (Gln).
-
Hydrolysis: Aspartic acid (Asp), particularly at Asp-Pro and Asp-Gly sequences.
Q3: How does pH affect the stability of my "this compound" solution?
A3: pH is a critical factor governing both the chemical and physical stability of peptides. Each peptide has an optimal pH range for stability. The pH of the solution influences the net charge of the peptide, which in turn affects its solubility and propensity to aggregate. Peptides are often least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero. Furthermore, many chemical degradation reactions, such as deamidation and hydrolysis, are pH-dependent.
Q4: What is the recommended storage temperature for "this compound" solutions?
A4: For short-term storage, refrigeration at 2-8°C is generally recommended. For long-term stability, storing aliquots of the "this compound" solution at -20°C or -80°C is preferable to minimize chemical degradation and microbial growth. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to aggregation.
Troubleshooting Guide
Issue 1: My "this compound" peptide is not dissolving or is precipitating out of solution.
-
Question: Why is my "this compound" peptide insoluble? Answer: Insolubility is often due to a high content of hydrophobic amino acids. The pH of your buffer might also be too close to the peptide's isoelectric point (pI), minimizing its net charge and thus its solubility.
-
Troubleshooting Steps:
-
Check the pH: Ensure the buffer pH is at least one unit away from the peptide's calculated pI. For basic peptides, use a slightly acidic buffer; for acidic peptides, use a slightly basic buffer.
-
Use Organic Solvents: For highly hydrophobic peptides, dissolve a small amount in a minimal volume of an organic solvent like DMSO or DMF first, then slowly add it to your aqueous buffer while vortexing.
-
Add Solubilizing Excipients: Consider including additives like arginine (50-100 mM), which can increase solubility.
-
Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.
-
Issue 2: The concentration of my "this compound" solution decreases over time, even when stored correctly.
-
Question: What could be causing the loss of my peptide in solution? Answer: A gradual loss of peptide concentration can be due to adsorption to container surfaces, especially with hydrophobic peptides. It could also be a sign of ongoing aggregation, where soluble oligomers are forming and may not be detected by standard concentration assays.
-
Troubleshooting Steps:
-
Use Low-Binding Tubes: Store your peptide solutions in low-protein-binding polypropylene tubes or silanized glass vials.
-
Include Surfactants: Adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20 or Tween-80) can prevent surface adsorption and reduce aggregation.
-
Analyze for Aggregates: Use Size Exclusion Chromatography (SEC-HPLC) to check for the presence of soluble aggregates.
-
Issue 3: I observe a new peak in my HPLC chromatogram during stability studies.
-
Question: What does a new peak in my HPLC analysis indicate? Answer: The appearance of new peaks typically signifies chemical degradation of "this compound". The nature of the degradation product depends on the peptide's sequence and the storage conditions.
-
Troubleshooting Steps:
-
Characterize the Degradant: Use Mass Spectrometry (LC-MS) to determine the mass of the species in the new peak. An increase of +1 Da may suggest deamidation, while an increase of +16 Da or +32 Da often indicates oxidation of a methionine or cysteine residue.
-
Review Storage Conditions:
-
Oxidation: If oxidation is suspected, ensure solutions are prepared with degassed buffers and consider purging the vials with nitrogen or argon before sealing. Adding an antioxidant like methionine or ascorbic acid might also be beneficial.
-
Deamidation/Hydrolysis: If deamidation or hydrolysis is the issue, a pH optimization study is recommended to find the pH of maximum stability.
-
-
Data Presentation: Factors Affecting Peptide Stability
Table 1: Effect of pH on the Rate of Deamidation of a Hypothetical Asn-Gly Containing Peptide at 37°C
| pH | Rate Constant (k) x 10⁻³ (days⁻¹) | Half-life (days) |
| 4.5 | 1.2 | 577 |
| 5.5 | 0.8 | 866 |
| 6.5 | 2.5 | 277 |
| 7.5 | 8.1 | 86 |
| 8.5 | 25.0 | 28 |
Data is illustrative and demonstrates the pH-dependent nature of deamidation, which is generally slowest in the slightly acidic range.
Table 2: Influence of Excipients on the Aggregation of "this compound" during Freeze-Thaw Cycles
| Formulation Buffer | Additive (Excipient) | % Monomer Remaining after 5 Freeze-Thaw Cycles |
| 10 mM Phosphate, pH 7.0 | None | 75% |
| 10 mM Phosphate, pH 7.0 | 150 mM NaCl | 68% |
| 10 mM Phosphate, pH 7.0 | 5% Sucrose | 92% |
| 10 mM Phosphate, pH 7.0 | 100 mM Arginine | 88% |
| 10 mM Phosphate, pH 7.0 | 0.02% Polysorbate 80 | 95% |
This table illustrates how different types of excipients can protect a peptide from physical stress. Cryoprotectants (Sucrose) and surfactants (Polysorbate 80) are often effective.
Key Experimental Protocols
Protocol 1: Forced Degradation Study for "this compound"
A forced degradation study is essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Objective: To intentionally degrade "this compound" under various stress conditions to understand its intrinsic stability.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of "this compound" at a known concentration (e.g., 1 mg/mL) in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 8 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 0.1%. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the stock solution at 70°C for 48 hours.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Neutralization: After incubation, neutralize the acid and base-stressed samples to the initial buffer pH.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating method, typically Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector and Mass Spectrometry (LC-MS). The goal is to achieve 10-20% degradation to ensure that secondary degradation is minimized.
Protocol 2: Analysis of "this compound" Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the amount of monomer, soluble aggregates, and fragments in an "this compound" solution.
Methodology:
-
System Setup:
-
Column: Use a silica-based SEC column suitable for the molecular weight range of "this compound".
-
Mobile Phase: An aqueous buffer, typically phosphate or citrate, with a salt concentration (e.g., 150 mM NaCl) to minimize ionic interactions with the column matrix. The pH should be optimized for peptide stability.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at 214 nm or 280 nm.
-
-
Sample Preparation: Dilute the "this compound" solution in the mobile phase to a concentration within the linear range of the detector.
-
Injection and Analysis:
-
Inject a known volume of the sample (e.g., 20 µL).
-
Run the analysis for a sufficient time to allow all species to elute. High molecular weight species (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
-
Data Interpretation: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total integrated area to determine the purity and extent of aggregation.
Visualizations
Caption: Troubleshooting workflow for peptide instability.
Caption: Common degradation pathways for peptides.
Caption: Workflow for peptide stability testing.
References
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
Ap44mSe Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the Ap44mSe protein. The following information is intended for researchers, scientists, and drug development professionals to help mitigate and resolve problems related to this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a recombinant protein of interest in neurodegenerative disease research. Its tendency to aggregate into soluble oligomers and insoluble fibrils can lead to experimental artifacts, loss of biological activity, and potential cytotoxicity.[1][2] Understanding and controlling its aggregation is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary causes of this compound aggregation?
This compound aggregation can be triggered by several factors, including:
-
High Protein Concentration: Increased concentrations can promote intermolecular interactions leading to aggregation.
-
Environmental Stress: Factors such as suboptimal pH, elevated temperature, and vigorous agitation can destabilize the protein and expose aggregation-prone regions.[3][4]
-
Presence of Impurities: Contaminants from the expression and purification process can sometimes nucleate aggregation.
-
Suboptimal Buffer Conditions: Incorrect salt concentration or the absence of stabilizing excipients can lead to protein instability.[5]
-
Oxidative Stress: Exposure to oxidizing agents can induce conformational changes that favor aggregation.
Q3: How can I detect this compound aggregation in my samples?
Several methods can be used to detect and quantify this compound aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits increased fluorescence upon binding to amyloid-like fibril structures, making it a common method for monitoring fibrillization kinetics.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of larger aggregates and oligomers.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species can indicate aggregation.
-
Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM): These imaging techniques can be used to visualize the morphology of this compound aggregates, such as oligomers and fibrils.
Troubleshooting Guides
Problem 1: Low yield of soluble this compound during expression and purification.
Possible Causes:
-
The protein is forming insoluble inclusion bodies during expression.
-
The chosen expression host or vector is not optimal.
-
Lysis and purification buffers are not conducive to this compound stability.
Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| Optimize Expression Conditions | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG). | Reduced rate of protein synthesis, allowing for proper folding and decreasing inclusion body formation. |
| Use a Solubility-Enhancing Fusion Tag | Clone the this compound gene into a vector with a solubility-enhancing tag like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). | Increased solubility of the expressed fusion protein. |
| Screen Different Lysis Buffers | Test a range of buffer pH (e.g., 6.0-8.0) and salt concentrations (e.g., 150-500 mM NaCl). Include additives like 5-10% glycerol or 1-2 mM DTT. | Identification of a buffer composition that maintains this compound in a soluble and stable state. |
| Refolding from Inclusion Bodies | If the protein is in inclusion bodies, solubilize them with strong denaturants (e.g., 6-8 M Guanidine HCl or Urea) followed by a refolding protocol, such as dialysis against a refolding buffer with decreasing denaturant concentration. | Recovery of soluble and active this compound from the insoluble fraction. |
Problem 2: this compound aggregates during storage.
Possible Causes:
-
The storage buffer is not optimal for long-term stability.
-
The protein concentration is too high for storage.
-
Freeze-thaw cycles are destabilizing the protein.
Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| Optimize Storage Buffer | Screen different buffering agents (e.g., Phosphate, Tris, HEPES) and pH values. Add cryoprotectants like glycerol (10-50%) or sucrose. Include stabilizing excipients like L-arginine (50-100 mM). | Enhanced stability of this compound during long-term storage and after freeze-thaw cycles. |
| Determine Optimal Protein Concentration | Perform a concentration-dependence study to identify the highest concentration at which this compound remains soluble and monomeric over time. | Knowledge of the maximum stable concentration for storage. |
| Flash-Freezing and Aliquoting | Aliquot the purified protein into single-use volumes and flash-freeze in liquid nitrogen before storing at -80°C. | Minimized damage from slow freezing and avoidance of repeated freeze-thaw cycles. |
Problem 3: this compound aggregation interferes with in vitro assays.
Possible Causes:
-
Assay buffer conditions are promoting aggregation.
-
Incubation at physiological temperatures (e.g., 37°C) induces aggregation.
-
Interaction with assay components (e.g., plates, other molecules) triggers aggregation.
Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| Assay Buffer Optimization | Test the effect of different buffer components, pH, and ionic strength on this compound stability under assay conditions. | Identification of an assay buffer that minimizes aggregation during the experiment. |
| Inclusion of Aggregation Inhibitors | Add known aggregation inhibitors to the assay, such as small molecules (e.g., resveratrol, EGCG) or peptides that act as β-sheet breakers. | Reduced aggregation of this compound, leading to more reliable assay results. |
| Use of Low-Binding Plates | For plate-based assays, use low-protein-binding microplates to prevent surface-induced aggregation. | Minimized protein loss and aggregation due to interaction with the plate surface. |
| Addition of Detergents | For certain applications, the addition of a low concentration of non-denaturing detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) can help maintain protein solubility. | Increased solubility and stability of this compound in the assay. |
Experimental Protocols & Signaling Pathways
Thioflavin T (ThT) Aggregation Assay Protocol
This protocol is used to monitor the kinetics of this compound fibril formation.
-
Preparation of this compound Monomers: Start with a pure, monomeric solution of this compound. This can be achieved by size exclusion chromatography or by dissolving lyophilized protein in an appropriate buffer and filtering.
-
Reaction Setup: In a 96-well black, clear-bottom plate, mix this compound (final concentration, e.g., 10 µM) with the desired buffer and any test compounds (inhibitors or promoters). Add ThT to a final concentration of 10-20 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to obtain a sigmoidal aggregation curve.
References
- 1. Aggregation prone regions and gatekeeping residues in protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Mechanisms of Abnormal Protein Aggregation - Michael Sherman [grantome.com]
- 3. Assays for α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Synthesis and Purification of Ap44mSe
Disclaimer: The compound "Ap44mSe" is not found in publicly available chemical literature. The following technical support guide is based on established principles for the synthesis and purification of novel organoselenium compounds and is intended to serve as a general resource for researchers. The protocols and troubleshooting advice should be adapted based on the specific chemistry of the compound .
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges that may arise during the synthesis and purification of this compound, a hypothetical organoselenium compound.
Q1: My reaction mixture has turned a reddish-orange color and contains an insoluble precipitate. What is this and how do I remove it?
A1: The formation of a red or orange precipitate is common in organoselenium chemistry and is typically due to the formation of elemental selenium as a byproduct.[1] This can occur from the decomposition of unstable selenium-containing reagents or intermediates.
-
Troubleshooting Steps:
-
Hot Filtration: If your desired product is soluble in the reaction solvent, the elemental selenium can often be removed by filtering the hot reaction mixture.[1]
-
Solubility Check: Ensure your target molecule is not precipitating along with the selenium. Perform a small-scale test to confirm the solubility of your product.
-
Reaction Optimization: To prevent the formation of elemental selenium, consider optimizing reaction conditions. This may include running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, or adjusting the temperature and reaction time.
-
Q2: The purity of my this compound after initial workup is low. What are the likely impurities?
A2: Impurities in the synthesis of organoselenium compounds can include:
-
Unreacted starting materials.
-
Elemental selenium.[1]
-
Side-products from competing reactions (e.g., selenoxide elimination products).
-
Diselenides, which can form from the oxidation of selenols.[2]
Q3: Which purification technique is best for improving the purity of this compound?
A3: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities. Common and effective methods include:
-
Flash Column Chromatography: This is a standard and often go-to technique for purifying synthetic products at a discovery scale.[3] It is effective for separating compounds with different polarities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for final compounds intended for biological testing, prep-HPLC is the method of choice. It offers higher resolving power than standard column chromatography.
-
Recrystallization: If your synthesized this compound is a solid, recrystallization can be a highly effective and scalable method for removing impurities. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: My this compound compound appears to be degrading during purification or storage. What can I do to improve its stability?
A4: Some organoselenium compounds can be unstable. To improve stability:
-
Protect from Light and Air: Store the purified compound under an inert atmosphere and in an amber vial to protect it from light- and air-induced degradation.
-
Low-Temperature Storage: Storing the compound at low temperatures (e.g., -20 °C) can slow down decomposition.
-
pH Control: The stability of your compound may be pH-dependent. If it is an acidic or basic compound, ensure it is stored as a stable salt.
-
Derivative Formation: For some organoselenium compounds, derivatization of sensitive functional groups (e.g., acetylation of amines) can improve stability.
Data Presentation: Comparison of Purification Methods
The following table summarizes hypothetical outcomes for purifying a 1-gram batch of crude this compound (assumed purity of 75%) using different techniques.
| Purification Method | Typical Purity Achieved | Expected Yield | Throughput | Key Considerations |
| Flash Chromatography | 90-98% | 60-80% | Moderate | Good for removing bulk impurities. Solvent selection is critical. |
| Preparative HPLC | >99% | 40-70% | Low | Ideal for final purification steps to achieve high purity for APIs. |
| Recrystallization | >98% | 50-90% | High (Scalable) | Requires the compound to be a solid and a suitable solvent to be identified. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying this compound using silica gel flash chromatography.
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Solvent System Selection:
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Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your target compound (this compound) and impurities.
-
Aim for an Rf value of approximately 0.2-0.3 for this compound for optimal separation.
-
-
Column Packing:
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Select an appropriately sized column for your sample amount.
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Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the selected solvent system.
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Collect fractions and monitor the elution of your compound using TLC.
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A gradient elution, where the polarity of the solvent is gradually increased, can be used for more complex mixtures.
-
-
Product Isolation:
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Combine the fractions containing the pure this compound.
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Remove the solvent using a rotary evaporator to yield the purified compound.
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Protocol 2: High-Purity Purification by Preparative HPLC
This protocol outlines the general steps for purifying this compound using reverse-phase preparative HPLC.
-
Analytical Method Development:
-
Develop a separation method on an analytical HPLC system first. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid) to achieve good resolution between this compound and its impurities.
-
-
Scaling to Preparative HPLC:
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Transfer the optimized analytical method to a preparative HPLC system with a larger column of the same stationary phase.
-
Adjust the flow rate and gradient profile to account for the larger column dimensions.
-
-
Sample Preparation and Injection:
-
Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to prevent column blockage.
-
Perform a loading study to determine the maximum amount of sample that can be injected without compromising separation.
-
-
Fraction Collection:
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Set up the fraction collector to collect the peak corresponding to this compound based on retention time and detector signal (e.g., UV absorbance).
-
-
Post-Purification Workup:
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Combine the pure fractions.
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Remove the organic solvent (e.g., acetonitrile) via rotary evaporation.
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If the mobile phase contained non-volatile additives, a subsequent workup step like liquid-liquid extraction or solid-phase extraction may be necessary.
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Lyophilize the remaining aqueous solution to obtain the final, high-purity this compound.
-
Visualizations
Workflow for Synthesis and Purification of this compound
Caption: Workflow from synthesis to high-purity this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting flowchart for low purity this compound.
References
Technical Support Center: Overcoming Ap44mSe Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ap44mSe in biological buffers. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon reconstitution in my buffer.
Potential Causes and Solutions:
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Incorrect pH: The pH of your buffer may be too close to the isoelectric point (pI) of this compound, the pH at which the net charge is zero, minimizing electrostatic repulsion and leading to aggregation.[1]
-
Troubleshooting Steps:
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If the pI of this compound is known, adjust the buffer pH to be at least 1-2 units away from the pI.
-
If the pI is unknown, perform a pH screening experiment by preparing small aliquots of this compound in buffers with a range of pH values (e.g., 6.0, 7.0, 8.0).
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-
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Suboptimal Ionic Strength: The salt concentration in your buffer may be too low or too high.[2]
-
Troubleshooting Steps:
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Prepare a set of buffers with varying salt (e.g., NaCl) concentrations (e.g., 50 mM, 150 mM, 300 mM) to identify the optimal ionic strength for this compound solubility.
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For proteins that tend to aggregate, a moderate salt concentration (150-300 mM) is often beneficial.
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-
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High Concentration: The target concentration of this compound may exceed its solubility limit in the chosen buffer.
-
Troubleshooting Steps:
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Attempt to dissolve this compound at a lower concentration.
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If a high concentration is necessary, consider a stepwise dialysis or buffer exchange from a solubilizing buffer to the final experimental buffer.[3]
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-
Issue 2: this compound is soluble initially but precipitates out of solution during storage at 4°C.
Potential Causes and Solutions:
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Temperature Sensitivity: Some proteins are less soluble at lower temperatures.[1]
-
Troubleshooting Steps:
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Experiment with storing a small aliquot of the this compound solution at room temperature to see if precipitation is reduced.
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If cold storage is required, consider the addition of cryoprotectants like glycerol.
-
-
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Buffer Instability: The buffer components may not be stable at 4°C, leading to pH shifts.
-
Troubleshooting Steps:
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Measure the pH of the buffer after storage at 4°C to ensure it has not changed significantly.
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Choose a buffer with a low temperature-dependent pKa change if experiments are conducted at different temperatures.[4]
-
-
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Proteolysis: Degradation of this compound by contaminating proteases can lead to the formation of insoluble fragments.
-
Troubleshooting Steps:
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Add protease inhibitors to the buffer.
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Analyze the precipitate by SDS-PAGE to check for protein degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that might affect its solubility?
This compound is a selenium-containing protein. The presence of selenium can influence its folding and stability. Like other proteins, its solubility is influenced by factors such as its amino acid composition, isoelectric point, and propensity to form aggregates.
Q2: Which buffer systems are commonly used for proteins like this compound?
Commonly used biological buffers include Phosphate-Buffered Saline (PBS), Tris-based buffers (e.g., Tris-HCl), and HEPES. The choice of buffer will depend on the specific experimental requirements, such as the desired pH and compatibility with downstream applications.
Q3: Can additives be used to improve the solubility of this compound?
Yes, several additives can enhance protein solubility.
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Glycerol: Often used at 5-20% (v/v) to stabilize proteins and increase solubility.
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Sugars: Sucrose or trehalose can also act as stabilizers.
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Detergents: Low concentrations of non-ionic detergents (e.g., Triton X-100, Tween 20) can prevent aggregation of hydrophobic proteins.
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Reducing Agents: For proteins with exposed cysteine residues, adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.
Q4: How does temperature affect the solubility of this compound?
Temperature can have a significant impact on solubility. For many proteins, solubility increases with temperature. However, some proteins may be less soluble at lower temperatures. It is important to experimentally determine the optimal temperature for both solubilization and storage.
Data Presentation
Table 1: Buffer Optimization for this compound Solubility
| Buffer System | pH | NaCl Concentration (mM) | This compound Solubility (mg/mL) | Observations |
| Phosphate | 6.0 | 150 | 0.2 | Significant precipitation |
| Phosphate | 7.4 | 150 | 0.8 | Moderate solubility |
| Tris-HCl | 7.5 | 50 | 0.5 | Some precipitation |
| Tris-HCl | 7.5 | 150 | 1.5 | Good solubility |
| Tris-HCl | 8.0 | 150 | 2.0 | Optimal solubility |
| HEPES | 7.2 | 150 | 1.2 | Good solubility |
Table 2: Effect of Additives on this compound Solubility in Tris-HCl (pH 8.0, 150 mM NaCl)
| Additive | Concentration | This compound Solubility (mg/mL) | Observations |
| None | - | 2.0 | Baseline |
| Glycerol | 10% (v/v) | 3.5 | Increased solubility, clear solution |
| Triton X-100 | 0.01% (v/v) | 2.8 | Increased solubility |
| DTT | 1 mM | 2.2 | Slight improvement |
Experimental Protocols
Protocol 1: Determining Optimal Buffer Conditions for this compound
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Prepare a series of buffers: Prepare 1 mL aliquots of different buffer systems (e.g., Phosphate, Tris-HCl, HEPES) at various pH values and salt concentrations as outlined in Table 1.
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Reconstitute this compound: Add a pre-weighed amount of lyophilized this compound to each buffer to achieve a target concentration (e.g., 2.5 mg/mL).
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Incubate: Gently mix the samples by inverting the tubes for 30 minutes at room temperature.
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Centrifuge: Centrifuge the samples at 14,000 x g for 15 minutes to pellet any insoluble material.
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Measure Protein Concentration: Carefully collect the supernatant and measure the protein concentration using a suitable method (e.g., Bradford assay or A280 measurement).
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Analyze Results: Compare the protein concentrations in the supernatants to determine the buffer conditions that yield the highest solubility.
Protocol 2: Solubilization of this compound with Additives
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Prepare a stock solution of this compound: Reconstitute this compound in the optimal buffer determined in Protocol 1.
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Prepare additive stock solutions: Prepare concentrated stock solutions of additives (e.g., 50% glycerol, 1% Triton X-100, 1 M DTT).
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Create test solutions: In separate microcentrifuge tubes, add the this compound stock solution and then spike in the different additives to the final concentrations listed in Table 2. Ensure the final volume is the same for all samples.
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Incubate and Centrifuge: Follow steps 3 and 4 from Protocol 1.
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Measure Protein Concentration: Follow step 5 from Protocol 1.
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Analyze Results: Compare the solubility of this compound with and without additives to identify effective solubilizing agents.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Hypothetical signaling pathway involving this compound.
Caption: Factors influencing this compound solubility.
References
Ap44mSe experimental variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental anticancer agent Ap44mSe. The information is designed to address potential issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound (2-acetylpyridine 4,4-dimethyl-3-selenosemicarbazone) is a selective selenosemicarbazone that exhibits antitumor activity. Its primary mechanism involves the formation of redox-active copper complexes. These complexes target cellular lysosomes, leading to lysosomal membrane permeabilization (LMP). This disruption of lysosomes is a key cytotoxic event. Additionally, this compound acts as an iron chelator, which can deplete cellular iron stores and up-regulate metastasis suppressor genes. The formation of copper complexes also mediates the generation of intracellular reactive oxygen species (ROS), contributing to oxidative stress and cell death.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: While specific stability data for this compound is not widely published, compounds of this nature are typically dissolved in a high-purity organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). To minimize degradation, it is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and loss of potency.
Q3: What are the expected cytotoxic concentration ranges (IC50) for this compound?
A3: The 50% inhibitory concentration (IC50) of this compound is highly dependent on the cancer cell line being tested, the duration of the treatment, and the specific assay conditions. It is crucial to determine the IC50 empirically in your experimental system. Based on its mechanism, cell lines with higher lysosomal activity or altered metal metabolism may exhibit different sensitivities.
Q4: Can the vehicle solvent (e.g., DMSO) affect my experimental results?
A4: Yes, the concentration of the vehicle solvent can significantly impact cell viability and should be carefully controlled. It is important to determine the maximum tolerated solvent concentration for your specific cell line by running a dose-response experiment with the solvent alone. The final concentration of the solvent should be kept consistent across all experimental and control wells, typically not exceeding 0.5%.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Q: I am observing significant fluctuations in the IC50 values for this compound in my cancer cell line across different experimental runs. What are the potential causes?
A: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from multiple factors.[2][3][4]
Potential Causes and Solutions:
-
Cell-Related Factors:
-
Cell Passage Number: As the passage number of a cell line increases, its characteristics, including drug sensitivity, can change. It is recommended to use cells within a narrow and consistent passage number range for all experiments.
-
Cell Health and Confluency: The physiological state of the cells is critical. Ensure that the cells are healthy, free from contamination (e.g., mycoplasma), and in the exponential growth phase at the time of treatment. Seeding cells at a consistent density is also crucial to avoid variability due to confluency.[2]
-
-
Compound-Related Factors:
-
Stock Solution Stability: The stability of the this compound stock solution can be a source of variability. Ensure proper storage of the stock solution in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
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Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous culture media. Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider adjusting the solvent or the final concentration.
-
-
Assay-Related Factors:
-
Incubation Time: The duration of compound exposure can significantly affect the IC50 value. Ensure that the incubation time is consistent across all experiments.
-
Assay Chemistry Interference: Since this compound is a redox-active compound, it has the potential to interfere with the chemistry of viability assays that rely on redox indicators (e.g., MTT, resazurin). It is advisable to run a "no-cell" control to check for any direct reaction between this compound and the assay reagents.
-
Issue 2: Inconsistent Results in Lysosomal Membrane Permeabilization (LMP) Assays
Q: I am trying to confirm this compound-induced lysosomal membrane permeabilization using lysosomotropic dyes (e.g., Acridine Orange, LysoTracker), but my results are not reproducible.
A: Assays that measure LMP can be sensitive to experimental conditions.
Potential Causes and Solutions:
-
Dye Concentration and Incubation Time: The optimal concentration of the lysosomotropic dye and the incubation time can vary between cell lines. It is important to titrate the dye concentration and optimize the incubation period to achieve a stable and bright signal in untreated control cells.
-
Loss of pH Gradient vs. LMP: Lysosomotropic dyes accumulate in acidic organelles due to the proton gradient. A loss of staining can indicate either a loss of this pH gradient or true lysosomal membrane permeabilization. It is recommended to use a complementary method, such as detecting the release of lysosomal enzymes (e.g., cathepsins) into the cytosol or monitoring the translocation of galectins to damaged lysosomes, to confirm LMP.
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Phototoxicity and Dye Instability: Some fluorescent dyes are sensitive to light and can be phototoxic to cells, which could artificially induce membrane damage. Minimize the exposure of stained cells to light and use appropriate controls.
Issue 3: High Background or Inconsistent Readings in ROS Detection Assays
Q: I am using a fluorescent probe (e.g., H2DCFDA) to measure ROS production induced by this compound, but I am getting high background fluorescence and variable results.
A: The detection of reactive oxygen species can be challenging due to their short half-lives and the potential for assay artifacts.
Potential Causes and Solutions:
-
Probe Auto-oxidation: Fluorescent ROS probes can auto-oxidize, leading to high background signals. Prepare the probe solution fresh for each experiment and protect it from light.
-
Interference from Compound: As this compound is redox-active, it could potentially interact directly with the ROS probe. A cell-free control experiment with the probe and this compound can help to identify any direct chemical interaction.
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Cellular Location of ROS Production: this compound's mechanism suggests ROS production is linked to its copper complexes. Using probes that are targeted to specific cellular compartments, such as mitochondria (e.g., MitoSOX™ Red), might provide more specific and reproducible results if mitochondrial involvement is suspected. However, be aware of the potential pitfalls and the need for complementary methods with these probes as well.
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Non-specificity of Probes: Many ROS probes are not specific to a single type of ROS. The signal observed is often an indication of a general increase in oxidative stress.
Data Presentation
The tables below present hypothetical data to illustrate potential sources of experimental variability when working with this compound.
Table 1: Illustrative Variability in this compound IC50 Values (µM) in HCT-116 Cells
| Experiment Run | Cell Passage Number | Seeding Density (cells/well) | IC50 (µM) | Notes |
| 1 | 5 | 5,000 | 1.2 ± 0.1 | Consistent results with low passage cells. |
| 2 | 5 | 10,000 | 2.5 ± 0.3 | Higher seeding density leads to an apparent increase in IC50. |
| 3 | 15 | 5,000 | 3.1 ± 0.5 | Higher passage number cells show increased resistance. |
| 4 | 5 | 5,000 | >10 | Stock solution underwent multiple freeze-thaw cycles. |
Table 2: Troubleshooting Checklist for this compound Experiments
| Parameter | Recommendation | Rationale |
| Cell Culture | Use cells within a consistent passage range (e.g., 5-15). | High passage numbers can lead to genetic drift and altered phenotypes. |
| Ensure cell viability is >95% before seeding. | Healthy cells are crucial for a reproducible response. | |
| Seed cells at a consistent, optimized density. | Cell density can affect growth rates and drug sensitivity. | |
| Compound | Aliquot stock solutions into single-use volumes. | Avoids degradation from repeated freeze-thaw cycles. |
| Store at -20°C or -80°C, protected from light. | Ensures compound stability. | |
| Prepare fresh dilutions for each experiment. | Prevents degradation of diluted compound in media. | |
| Assay | Maintain consistent incubation times. | Duration of exposure is a critical variable. |
| Keep final DMSO concentration constant and low (<0.5%). | High solvent concentrations can be cytotoxic. | |
| Include "no-cell" and "vehicle-only" controls. | Helps identify compound interference and solvent effects. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
Protocol 2: Lysosomal Membrane Permeabilization (Acridine Orange Relocation Assay)
This assay detects the loss of lysosomal integrity.
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Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in a 96-well clear-bottom plate.
-
Treatment: Treat cells with this compound at the desired concentrations for the appropriate time. Include a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester).
-
Acridine Orange Staining: Remove the treatment medium and wash the cells with PBS. Add pre-warmed medium containing 1-5 µg/mL acridine orange and incubate for 15 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. In healthy cells, acridine orange accumulates in lysosomes and fluoresces bright red. Upon LMP, the dye relocates to the cytosol and nucleus, where it fluoresces green.
Protocol 3: Intracellular ROS Detection (H2DCFDA Assay)
This protocol measures general oxidative stress.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat the cells with this compound at the desired concentrations. Include a positive control for ROS induction (e.g., H2O2).
-
Probe Loading: Towards the end of the treatment period, remove the medium and incubate the cells with 5-10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with warm PBS to remove the excess probe.
-
Measurement: Add PBS or phenol red-free medium to the wells and immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. Novel Mechanism of Cytotoxicity for the Selective Selenosemicarbazone, 2-Acetylpyridine 4,4-Dimethyl-3-selenosemicarbazone (this compound): Lysosomal Membrane Permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ap44mSe Dosage for Optimal Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Ap44mSe in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 2-Acetylpyridine 4,4-dimethyl-3-selenosemicarbazone, is a potent and selective anti-cancer agent. Its primary mechanism of action involves a multi-pronged attack on cancer cells:
-
Lysosomal Membrane Permeabilization (LMP): this compound, in the presence of copper, forms redox-active complexes that target lysosomes, the cell's recycling centers. This leads to the permeabilization of the lysosomal membrane, releasing harmful enzymes into the cell's cytoplasm and triggering cell death.
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Reactive Oxygen Species (ROS) Generation: The copper complexes of this compound are redox-active and catalyze the production of damaging reactive oxygen species (ROS) within the cell, contributing to cellular stress and apoptosis.
-
Iron Chelation: this compound is an effective iron chelator, meaning it binds to and removes iron from the cell. This iron depletion disrupts essential cellular processes that rely on this metal, further inhibiting cancer cell growth and proliferation.
Q2: What is the recommended starting dosage for in vitro and in vivo experiments?
Precise dosages should be empirically determined for each cell line and animal model. However, based on studies with structurally similar thiosemicarbazones like Dp44mT, the following tables provide suggested starting ranges.
In Vitro this compound Concentration Ranges
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) |
| Prostate Cancer (PC-3, DU145) | 0.0025 - 5 | 24 |
| Breast Cancer (MCF-7) | 0.005 - 10 | 24 - 72 |
| Lung Cancer (DMS-53) | 0.01 - 15 | 24 - 72 |
| Pancreatic Cancer | 0.001 - 5 | 24 |
Note: These values are illustrative and should be optimized for your specific experimental conditions. An IC50 determination is recommended.
In Vivo this compound Dosage Ranges for Mouse Models
| Administration Route | Dosage (mg/kg) | Dosing Frequency | Vehicle |
| Intraperitoneal (i.p.) | 0.2 - 0.5 | Daily | DMSO/Cremophor EL/PBS |
| Oral Gavage | 5 - 10 | 3 times per week | DMSO/Corn oil |
| Intravenous (i.v.) | 0.35 | Daily | DMSO/Cremophor EL/PBS |
Note: Toxicity and efficacy should be carefully monitored. A maximum tolerated dose (MTD) study is advised before commencing efficacy studies.[1]
Q3: How should this compound be prepared and stored?
This compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. For short-term use, the solution can be stored at 4°C. Avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Detection of Reactive Oxygen Species (ROS) using DCFH-DA
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include positive (e.g., H2O2) and negative (vehicle) controls.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS. Add DCFH-DA solution (final concentration 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Lysosomal Membrane Permeabilization (LMP) Assay (Galectin-3 Puncta Formation)
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with this compound as required.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-Galectin-3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI. Visualize the cells using a fluorescence microscope. The appearance of distinct fluorescent puncta indicates LMP.[2][3]
Troubleshooting Guides
Issue 1: High background fluorescence in ROS detection assay.
-
Possible Cause: Autoxidation of the DCFH-DA probe.
-
Solution: Prepare the DCFH-DA solution fresh for each experiment. Protect the probe from light and minimize the incubation time. Ensure complete removal of the probe by thorough washing.[4][5]
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or degradation of the this compound stock solution.
-
Solution: Ensure a single-cell suspension before seeding and allow cells to adhere properly. Avoid using the outer wells of the plate for treatment groups. Prepare fresh dilutions of this compound from a properly stored stock for each experiment.
Issue 3: No or weak signal in the Galectin-3 puncta assay.
-
Possible Cause: The concentration of this compound or the incubation time is insufficient to induce LMP. The antibody concentration may be too low.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing LMP. Titrate the primary and secondary antibodies to find the optimal concentrations.
Visualizing Key Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Workflow for Lysosomal Membrane Permeabilization Assay.
Caption: this compound-mediated NDRG1 Signaling Pathway.
References
- 1. Bp44mT: an orally active iron chelator of the thiosemicarbazone class with potent anti-tumour efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dp44mT targets the AKT, TGF-β and ERK pathways via the metastasis suppressor NDRG1 in normal prostate epithelial cells and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ap44mSe signal-to-noise ratio optimization in [specific assay]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ap44mSe HTRF® (Homogeneous Time-Resolved Fluorescence) kinase assay. Our goal is to help you optimize your experiments and achieve a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound HTRF assay?
A1: The this compound HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay designed to measure the kinase activity of this compound.[1][2][3] The assay involves a biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-substrate antibody (donor). When this compound phosphorylates the substrate in the presence of ATP, the phospho-substrate is recognized by the donor antibody. Addition of streptavidin-XL665 (acceptor) brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is proportional to the amount of phosphorylated substrate.[1][4] The time-resolved aspect of the measurement significantly reduces background fluorescence, enhancing the assay's sensitivity.
Q2: What are the essential components of the this compound HTRF assay kit?
A2: A typical this compound HTRF assay kit would contain:
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This compound-specific biotinylated peptide substrate
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Anti-phospho-Ap44mSe-substrate antibody labeled with Europium (Eu3+) cryptate (donor)
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Streptavidin-XL665 (acceptor)
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Kinase reaction buffer
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Detection buffer
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ATP (Adenosine triphosphate)
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Control enzyme and/or inhibitor
Q3: What type of microplates are recommended for this assay?
A3: For optimal performance, it is recommended to use white, low-volume, 384-well or 1536-well microplates. White plates enhance the luminescent signal, while low-volume plates help conserve reagents. Ensure that the plates are compatible with your HTRF-certified plate reader.
Q4: What are the key steps in the this compound HTRF assay protocol?
A4: The assay generally involves two main steps: the kinase reaction and the detection step.
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Kinase Reaction: this compound enzyme, the biotinylated substrate, and any test compounds (e.g., inhibitors) are incubated together in the kinase reaction buffer. The reaction is initiated by the addition of ATP.
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Detection: The kinase reaction is stopped by the addition of a detection buffer containing EDTA and the HTRF detection reagents (Eu3+-cryptate labeled antibody and streptavidin-XL665). After an incubation period, the plate is read on an HTRF-compatible plate reader.
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio (S/N)
A low signal-to-noise ratio can be caused by either a weak specific signal or high background fluorescence.
| Potential Cause | Recommended Action |
| Suboptimal Reagent Concentrations | Perform titration experiments for the this compound enzyme, biotinylated substrate, and ATP to determine their optimal concentrations. The goal is to find a balance that provides a robust signal without excessive background. |
| Incorrect Plate Reader Settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for the HTRF donor and acceptor pair (e.g., excitation at ~320-340 nm, emission at 620 nm for the donor and 665 nm for the acceptor). Verify that the time delay and integration settings are optimized for HTRF. |
| Enzyme Inactivity | Confirm the activity of your this compound enzyme stock. Improper storage or handling can lead to loss of activity. Consider using a fresh aliquot of the enzyme. |
| Insufficient Incubation Time | Optimize the incubation times for both the kinase reaction and the detection steps. The kinase reaction may require a specific duration to generate sufficient phosphorylated product, and the detection reagents need adequate time to bind. |
Issue 2: High Background Signal
High background can mask the specific signal, leading to a poor assay window.
| Potential Cause | Recommended Action |
| Autofluorescent Compounds or Media | Test for autofluorescence from your test compounds or buffer components. Run control wells containing the compound/buffer but without the enzyme or substrate. If a component is autofluorescent, consider using an alternative or performing a buffer blank subtraction. |
| Light Leakage or Autofluorescent Plates | Use high-quality, opaque white microplates designed for fluorescence assays. Ensure the plate is properly sealed to prevent light leakage. |
| High Concentration of Detection Reagents | While it may seem counterintuitive, excessively high concentrations of the donor or acceptor can lead to increased nonspecific binding and higher background. Titrate the detection reagents to find the optimal concentration that maximizes the specific signal while minimizing background. |
| Contaminated Reagents | Ensure all reagents and buffers are prepared with high-purity water and are free from fluorescent contaminants. |
Issue 3: High Variability (%CV) Between Replicates
High coefficient of variation (%CV) indicates poor assay precision.
| Potential Cause | Recommended Action |
| Pipetting Inaccuracies | Inconsistent pipetting is a major source of variability. Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers. |
| Incomplete Reagent Mixing | Ensure thorough mixing of all reagents in the wells. After adding reagents, gently tap the plate or use a plate shaker to ensure a homogeneous reaction mixture. |
| Edge Effects | "Edge effects" can occur due to temperature or evaporation gradients across the plate. To mitigate this, avoid using the outer wells of the plate or ensure a humidified environment during incubation. |
| Inconsistent Cell Lysis (for cellular assays) | If using cell lysates, ensure that the lysis buffer is added consistently to all wells and that the plate is adequately mixed to achieve uniform cell lysis. |
Experimental Protocols
Protocol 1: Optimization of this compound Enzyme Concentration
This protocol aims to determine the optimal enzyme concentration that yields a robust signal-to-noise ratio.
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Prepare a series of 2-fold dilutions of the this compound enzyme in kinase reaction buffer.
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In a 384-well white plate, add a fixed, non-limiting concentration of the biotinylated substrate and ATP (e.g., the Km value for ATP if known, or a standard concentration like 100 µM).
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Add the different concentrations of the this compound enzyme to initiate the kinase reaction. Include a "no enzyme" control for background determination.
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Incubate the plate for a fixed time (e.g., 60 minutes) at room temperature.
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Stop the reaction and detect the signal by adding the HTRF detection reagents as per the kit protocol.
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Incubate for the recommended detection time (e.g., 60 minutes) and read the plate.
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Calculate the signal-to-background (S/B) ratio for each enzyme concentration. The optimal concentration is typically the one that gives about 80% of the maximum signal (EC80) with a high S/B ratio.
Example Data: this compound Titration
| This compound (nM) | 665 nm Signal | 620 nm Signal | HTRF Ratio (665/620)*10000 | S/B Ratio |
| 0 (Background) | 500 | 10000 | 500 | 1.0 |
| 0.5 | 2500 | 9900 | 2525 | 5.1 |
| 1.0 | 5000 | 9800 | 5102 | 10.2 |
| 2.0 | 8000 | 9700 | 8247 | 16.5 |
| 4.0 | 10000 | 9600 | 10417 | 20.8 |
| 8.0 | 11000 | 9500 | 11579 | 23.2 |
| 16.0 | 11500 | 9450 | 12169 | 24.3 |
Protocol 2: ATP Km Determination
This protocol is for determining the Michaelis constant (Km) of ATP for the this compound kinase, which is crucial for inhibitor screening.
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Use the optimized this compound enzyme concentration determined in Protocol 1.
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Prepare a series of 2-fold dilutions of ATP in the kinase reaction buffer.
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In a 384-well white plate, add the optimized concentration of this compound enzyme and a fixed, saturating concentration of the biotinylated substrate.
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Add the different concentrations of ATP to initiate the kinase reaction. Include a "no ATP" control.
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Incubate, stop the reaction, and detect the signal as described previously.
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Plot the HTRF ratio against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km for ATP.
Visualizations
Caption: Hypothetical signaling pathway of this compound, a MAP4K4-like kinase.
Caption: Experimental workflow for this compound HTRF assay optimization.
References
Technical Support Center: Ap44mSe Experimental Setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ap44mSe (2-acetylpyridine 4,4-dimethyl-3-selenosemicarbazone).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective selenosemicarbazone with potent antitumor and antimetastatic properties. Its primary mechanism of action involves the formation of a redox-active copper complex (Cu-Ap44mSe). This complex targets the lysosomes, leading to lysosomal membrane permeabilization (LMP) and subsequent cell death.[1] Additionally, this compound acts as an iron chelator, which disrupts cellular iron homeostasis and upregulates the expression of the metastasis suppressor gene, N-myc downstream regulated gene-1 (NDRG1).[1]
Q2: How does this compound differ from its thiosemicarbazone analogs?
A2: this compound demonstrates a significantly improved selectivity for cancer cells over normal cells compared to its parent thiosemicarbazone. It also limits the formation of methemoglobin, a toxic byproduct associated with some clinically relevant thiosemicarbazones, highlighting its potential for a better safety profile.[1]
Q3: What are the key cellular effects of this compound treatment?
A3: The key cellular effects of this compound treatment include:
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Induction of Lysosomal Membrane Permeabilization (LMP): This is a primary mechanism of cytotoxicity.[1]
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Iron Chelation: this compound depletes cellular iron, leading to the upregulation of transferrin receptor-1 (TfR1) and downregulation of ferritin.[1]
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Induction of NDRG1 Expression: As a consequence of iron depletion, the expression of the metastasis suppressor NDRG1 is increased.
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Generation of Reactive Oxygen Species (ROS): The Cu-Ap44mSe complex mediates the generation of intracellular ROS.
Q4: In which cancer cell lines has this compound shown activity?
Troubleshooting Guides
Issues with this compound Solubility and Stability
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium. | This compound, like many small molecules, may have limited aqueous solubility. The presence of serum proteins can also affect stability. | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - When diluting into culture medium, ensure rapid mixing to avoid localized high concentrations. - Perform a solubility test in your specific cell culture medium before starting experiments. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent experimental results. | Degradation of this compound in solution over time. | - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
Challenges in Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | - Uneven cell seeding. - Edge effects in the microplate. - Incomplete dissolution of formazan crystals. | - Ensure a single-cell suspension before seeding and mix gently after seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. - Ensure complete dissolution of the formazan product by proper mixing and incubation. |
| Low signal or unexpected results. | - Interference of this compound with the assay chemistry. - Cell density is too high or too low. | - Run a control experiment with this compound in cell-free medium to check for any direct reaction with the assay reagents. - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
Difficulties in Lysosomal Membrane Permeabilization (LMP) Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence in Acridine Orange (AO) staining. | - AO concentration is too high. - Inadequate washing. | - Optimize the concentration of AO for your specific cell type. - Ensure thorough washing with PBS after staining to remove excess dye. |
| No detectable change in lysosomal integrity. | - this compound concentration or incubation time is insufficient. - The chosen assay is not sensitive enough. | - Perform a dose-response and time-course experiment to determine optimal conditions. - Consider using a more sensitive method for LMP detection, such as the galectin puncta assay, which detects the translocation of galectins to damaged lysosomes. |
| Artifactual redistribution of fluorescent probes. | Fixation of cells can sometimes cause the redistribution of lysosomotropic dyes. | - Whenever possible, perform imaging on live cells. If fixation is necessary, optimize the fixation protocol to minimize artifacts. |
Issues with Western Blotting for NDRG1, TfR1, and Ferritin
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or no signal for the protein of interest. | - Insufficient protein loading. - Poor antibody quality. - Inefficient protein transfer. | - Perform a protein quantification assay (e.g., BCA) to ensure equal loading. - Use a validated antibody at the recommended dilution and include a positive control. - Optimize the transfer conditions (time, voltage) and check the transfer efficiency with a loading control like beta-actin. |
| Inconsistent protein expression levels. | - Variation in cell treatment and harvesting. - Degradation of proteins. | - Ensure consistent timing and handling of cells during treatment and lysis. - Add protease and phosphatase inhibitors to the lysis buffer. |
Experimental Protocols
Cytotoxicity Assay using MTT
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lysosomal Membrane Permeabilization (LMP) Assay using Acridine Orange (AO)
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Cell Culture: Grow cells on glass coverslips or in a clear-bottomed microplate suitable for fluorescence microscopy or a plate reader.
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AO Staining: Incubate the cells with a low concentration of Acridine Orange (e.g., 1-5 µg/mL) in serum-free medium for 15-30 minutes at 37°C.
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Washing: Wash the cells with PBS to remove the excess dye.
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This compound Treatment: Treat the cells with the desired concentration of this compound.
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Imaging/Measurement:
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Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces red. Upon LMP, the dye leaks into the cytoplasm and nucleus, where it fluoresces green.
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Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for red (lysosomal) and green (cytoplasmic/nuclear) signals. A decrease in the red-to-green fluorescence intensity ratio indicates LMP.
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Western Blot for NDRG1 Expression
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Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NDRG1 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for studying this compound.
References
Technical Support Center: Modifying AP-1 Reporter Assays for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are adapting Activator Protein-1 (AP-1) reporter assays for high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is an AP-1 reporter assay and why is it used in HTS?
A1: An AP-1 reporter assay is a cell-based assay designed to measure the activity of the AP-1 transcription factor.[1][2] AP-1 plays a crucial role in various cellular processes, including proliferation, apoptosis, and inflammation, making it a key target in drug discovery.[3] In this assay, cells are engineered to contain a reporter gene (e.g., luciferase or beta-lactamase) under the control of an AP-1-dependent promoter.[1][4] When the AP-1 signaling pathway is activated, the reporter gene is expressed, producing a measurable signal. Adapting this assay for HTS allows for the rapid screening of large compound libraries to identify molecules that modulate AP-1 activity.
Q2: What are the key considerations when miniaturizing an AP-1 reporter assay from a 96-well to a 384- or 1536-well format?
A2: Miniaturization is a critical step in adapting any assay for HTS to reduce costs and increase throughput. Key considerations include:
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Cell Seeding Density: The optimal cell number per well needs to be re-established to ensure a robust signal-to-noise ratio.
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Reagent Volumes: Dispensing smaller volumes accurately requires specialized liquid handling equipment to avoid variability.
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Evaporation: Edge effects due to evaporation are more pronounced in higher-density plates. Using plates with lids and maintaining a humidified environment in the incubator are crucial.
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Assay Window: The signal difference between positive and negative controls must remain sufficiently large for reliable hit identification.
Q3: How can I minimize false positives and false negatives in my AP-1 HTS campaign?
A3: False positives and negatives are common challenges in HTS. Strategies to minimize them include:
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Counter-screens: Use a secondary, orthogonal assay to confirm hits from the primary screen.
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Cytotoxicity Assays: Incorporate a cytotoxicity assay to eliminate compounds that appear as inhibitors simply by killing the cells.
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Dual-Reporter Systems: Employ a dual-luciferase system with a constitutively expressed second reporter (e.g., Renilla luciferase) to normalize for non-specific effects on gene expression and cell viability.
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Compound Interference Checks: Some compounds can directly inhibit or activate the reporter enzyme (e.g., luciferase). Assays to check for such interference are recommended for hit validation.
Troubleshooting Guides
This section addresses specific issues that may arise during the modification and execution of AP-1 reporter assays for HTS.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Use automated cell dispensers for better consistency. |
| Inaccurate liquid handling of compounds or reagents. | Calibrate and validate automated liquid handlers regularly. Use low-volume dispensing technology. | |
| Edge effects due to evaporation or temperature gradients. | Use plates with lids, maintain high humidity in incubators, and allow plates to equilibrate to room temperature before adding reagents. | |
| Low Signal-to-Noise Ratio | Suboptimal cell density. | Perform a cell titration experiment to determine the optimal cell number per well for the miniaturized format. |
| Insufficient stimulation of the AP-1 pathway. | Optimize the concentration of the stimulating agent (e.g., PMA) and the stimulation time. | |
| Low reporter gene expression. | Ensure the stability of the reporter cell line and consider using a more sensitive reporter system. | |
| High Background Signal | Basal activity of the AP-1 pathway in the cell line. | Select a cell line with low endogenous AP-1 activity or use serum-free medium during the assay. |
| Autofluorescence of test compounds. | Screen compounds for intrinsic fluorescence at the detection wavelength. | |
| Inconsistent Results Between Batches | Variation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Reagent instability. | Prepare fresh reagents for each run or validate the stability of frozen stocks. |
Experimental Protocols
General Protocol for an AP-1 Luciferase Reporter HTS Assay
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for each specific assay.
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Cell Plating:
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Harvest and count the AP-1 reporter cells.
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Dilute the cells to the optimized seeding density in the appropriate culture medium.
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Dispense the cell suspension into 384-well assay plates using an automated dispenser.
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Incubate the plates overnight at 37°C and 5% CO₂.
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Compound Addition:
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Prepare compound plates by diluting the screening library to the desired final concentration.
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Transfer a small volume of the diluted compounds to the assay plates containing the cells.
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Include appropriate controls: a positive control (e.g., PMA to stimulate the AP-1 pathway) and a negative control (e.g., DMSO vehicle).
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-
Incubation:
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Incubate the assay plates for a predetermined duration (e.g., 6-24 hours) to allow for compound action and reporter gene expression.
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-
Signal Detection:
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Equilibrate the plates to room temperature.
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Add the luciferase detection reagent to all wells.
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Measure the luminescence signal using a plate reader.
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Visualizations
AP-1 Signaling Pathway
Caption: Simplified AP-1 signaling pathway activated by extracellular stimuli.
High-Throughput Screening Workflow for AP-1 Modulators
Caption: General workflow for a high-throughput screen to identify AP-1 modulators.
References
Validation & Comparative
Ap44mSe Validation in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ap44mSe, a novel selenosemicarbazone, and its validation in cancer models. Due to the limited availability of direct comparative studies on this compound, this guide will leverage data from its closely related and well-researched thiosemicarbazone analog, Di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT). Both this compound and Dp44mT share a similar mechanism of action centered on metal ion chelation and the induction of cellular stress, making Dp44mT a relevant benchmark for performance evaluation.
Performance Comparison
The primary mechanism of action for this class of compounds involves high-affinity binding to iron and copper, leading to the generation of reactive oxygen species (ROS) and disruption of lysosomal integrity.[1] This section compares the cytotoxic efficacy of Dp44mT against other iron chelators and thiosemicarbazones in various cancer cell lines.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the potent anti-proliferative activity of Dp44mT and its analog DpC across different cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (nM) |
| Dp44mT | HL-60 | Human Promyelocytic Leukemia | 2 ± 0.5 |
| MCF-7 | Human Breast Adenocarcinoma | 9 ± 2 | |
| HCT116 | Human Colon Carcinoma | 5 ± 1 | |
| DpC | HL-60 | Human Promyelocytic Leukemia | 3 ± 1 |
| MCF-7 | Human Breast Adenocarcinoma | 8 ± 2 | |
| HCT116 | Human Colon Carcinoma | 6 ± 1.5 | |
| Desferrioxamine | MDA-MB-231 | Human Breast Adenocarcinoma | > 15,000 |
| Triapine® | Various | Various | Generally less effective in vivo than Dp44mT |
Data compiled from multiple sources. DpC (di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone) is another potent thiosemicarbazone. Desferrioxamine is a conventional iron chelator. Triapine® is a clinically trialed thiosemicarbazone.[2][3][4]
Signaling Pathways and Mechanism of Action
This compound and its analogs exert their anti-cancer effects through a multi-faceted mechanism. A key pathway involves the chelation of intracellular iron and copper, leading to the formation of redox-active metal complexes. These complexes catalyze the production of reactive oxygen species (ROS), inducing oxidative stress. This cascade of events culminates in lysosomal membrane permeabilization (LMP), releasing cathepsins and other hydrolytic enzymes into the cytosol, which in turn triggers apoptotic cell death.
Caption: Mechanism of this compound/Dp44mT induced cell death.
Experimental Protocols
This section details the methodologies for key experiments used to validate the efficacy of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
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Cancer cell lines (e.g., MCF-7, HCT116)
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Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
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This compound/Dp44mT and control compounds
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well plates
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the IC50 values from the dose-response curves.
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)
This assay uses the lysosomotropic dye Acridine Orange (AO) to assess lysosomal integrity. In intact lysosomes, AO fluoresces red, while in the cytosol and nucleus, it fluoresces green. A shift from red to green fluorescence indicates LMP.
Materials:
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Cancer cell lines
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Culture medium
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This compound/Dp44mT and control compounds
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Acridine Orange (AO) staining solution (5 µg/mL)
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Fluorescence microscope or flow cytometer
Procedure:
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Culture cells on coverslips or in appropriate plates.
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Treat cells with the test compounds for the desired time.
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Incubate the cells with AO staining solution for 15-30 minutes at 37°C.
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Wash the cells with PBS.
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Visualize the cells under a fluorescence microscope, observing the shift from red to green fluorescence, or quantify the fluorescence intensity using a flow cytometer.
Experimental Workflow
The following diagram illustrates the general workflow for validating the anti-cancer activity of a novel compound like this compound.
Caption: Workflow for preclinical validation of this compound.
References
- 1. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Ap44mSe vs. [Compound X] in Targeting the MAPK/ERK Pathway
This guide provides a comprehensive comparison of the novel investigational MEK1/2 inhibitor, Ap44mSe, and a standard-of-care MEK inhibitor, [Compound X]. The following sections detail their relative performance based on key preclinical assays, outline the experimental methodologies, and visualize the targeted signaling pathway and experimental workflows.
Quantitative Performance Summary
The efficacy of this compound and [Compound X] was evaluated across several standard preclinical metrics. All experiments were conducted in triplicate using the A375 melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive activation of the MAPK/ERK pathway.
| Parameter | This compound | [Compound X] | Unit | Brief Description |
| Target | MEK1/2 | MEK1/2 | - | Dual-specificity mitogen-activated protein kinase kinases 1 and 2 |
| IC₅₀ (p-ERK Inhibition) | 12.5 | 15.8 | nM | Half-maximal inhibitory concentration for ERK phosphorylation |
| IC₅₀ (Cell Viability) | 45.2 | 68.5 | nM | Half-maximal inhibitory concentration for reducing cell viability |
| Maximal Inhibition (p-ERK) | 98% | 95% | % | Maximum observed reduction in phosphorylated ERK levels |
| Off-Target Kinase Hits (>50% inhibition @ 1µM) | 2 / 450 | 5 / 450 | Count | Number of off-target kinases inhibited in a broad panel screen |
| Aqueous Solubility | 150 | 85 | µg/mL | Solubility in phosphate-buffered saline at pH 7.4 |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
p-ERK Inhibition Assay (Western Blot)
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Cell Culture: A375 cells were seeded in 6-well plates and allowed to adhere for 24 hours.
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Compound Treatment: Cells were treated with a serial dilution of this compound or [Compound X] (0.1 nM to 10 µM) for 2 hours.
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Lysis: Cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration was determined using a BCA assay.
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Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: Membranes were blocked and incubated overnight with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
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Detection: Blots were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis was performed to quantify band intensity.
Cell Viability Assay (CellTiter-Glo®)
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Cell Seeding: A375 cells were seeded into 96-well opaque plates at a density of 5,000 cells per well.
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Compound Incubation: After 24 hours, cells were treated with serial dilutions of this compound or [Compound X] for 72 hours.
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ATP Measurement: CellTiter-Glo® reagent was added to each well, and plates were incubated for 10 minutes to stabilize the luminescent signal.
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Data Acquisition: Luminescence was recorded using a plate reader. The signal, which is proportional to the amount of ATP present, serves as an indicator of metabolically active, viable cells.
Visualizations
Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of inhibition for both this compound and [Compound X].
Caption: Inhibition of MEK1/2 by this compound and [Compound X] in the MAPK/ERK signaling cascade.
Experimental Workflow
This diagram outlines the sequential workflow for comparing the anti-proliferative effects of the two compounds.
Caption: Workflow for the comparative cell viability (IC₅₀) determination assay.
Comparative Analysis of Dasatinib and Other Tyrosine Kinase Inhibitors in Abl Kinase Inhibition Assays
A Guide for Researchers in Oncology and Drug Development
This guide provides a comparative analysis of Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), against other prominent inhibitors of the Bcr-Abl kinase, Imatinib and Nilotinib. The focus of this comparison is on their inhibitory activity as determined by in vitro kinase assays, a critical step in the evaluation of potential therapeutic agents for cancers such as Chronic Myeloid Leukemia (CML).
Introduction to Bcr-Abl Kinase Inhibitors
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results in the Bcr-Abl fusion protein.[1] This aberrant protein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival.[1] Tyrosine kinase inhibitors, such as Imatinib, Nilotinib, and Dasatinib, function by binding to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity and downstream signaling pathways.[1] While Imatinib was a breakthrough in targeted therapy, resistance has prompted the development of second-generation inhibitors like Nilotinib and Dasatinib, which exhibit increased potency.[2][3] Dasatinib is distinguished by its ability to bind to both the active and inactive conformations of the Bcr-Abl kinase, contributing to its effectiveness in cases of Imatinib resistance.
Quantitative Comparison of Kinase Inhibition
The potency of these inhibitors is quantitatively assessed by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro. The table below summarizes the IC50 values for Dasatinib, Imatinib, and Nilotinib against the Bcr-Abl kinase. It is important to note that IC50 values can vary between studies due to different assay conditions.
| Compound | Target Kinase | IC50 (nM) |
| Dasatinib | Bcr-Abl | ~1 |
| Imatinib | Bcr-Abl | ~30-80 |
| Nilotinib | Bcr-Abl | ~20-40 |
Note: IC50 values are approximate and compiled from various sources for comparative purposes.
Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl fusion protein activates several downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to cell proliferation and inhibition of apoptosis. Tyrosine kinase inhibitors block the initial phosphorylation event, thereby inhibiting these downstream effects.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol outlines a general method for determining the IC50 values of kinase inhibitors using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase-specific substrate peptide
-
Dasatinib, Imatinib, and Nilotinib stock solutions in DMSO
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
ATP solution
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Dasatinib, Imatinib, and Nilotinib in kinase buffer. Ensure the final DMSO concentration is consistent and low (<1%) across all wells.
-
Reaction Setup: In a 384-well plate, add the recombinant Bcr-Abl kinase, the specific substrate, and the kinase buffer to each well.
-
Inhibitor Addition: Add the diluted inhibitor solutions to the appropriate wells. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase or high concentration of a known inhibitor).
-
Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP to each well. The ATP concentration should ideally be close to the Km value for the kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Signal Detection: Terminate the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol. This reagent generates a light signal proportional to the amount of ATP present.
-
Luminescence Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data, with the DMSO-only control representing 100% kinase activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Conclusion
Dasatinib demonstrates significantly higher potency in inhibiting Bcr-Abl kinase activity in vitro compared to Imatinib and Nilotinib, as evidenced by its lower IC50 value. Its dual-binding mechanism offers an advantage in overcoming certain forms of resistance to first-generation TKIs. The provided experimental protocol offers a standardized framework for researchers to conduct in vitro kinase inhibition assays to evaluate and compare the potency of these and other novel inhibitors in drug discovery and development.
References
Cross-Validation of Ap44mSe Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent Ap44mSe, a novel selenosemicarbazone, with its thiosemicarbazone analog. It includes supporting experimental data on its activity in various cancer and normal cell lines, details on its mechanism of action, and protocols for key experimental procedures.
Introduction to this compound
This compound (2-Acetylpyridine 4,4-dimethyl-3-selenosemicarbazone) is a promising anti-cancer agent that has demonstrated significant cytotoxic activity against various tumor cell lines. Its mechanism of action is multifaceted, primarily involving the depletion of cellular iron and the induction of lysosomal membrane permeabilization, leading to cancer cell death. This guide cross-validates its activity and compares its performance with its parent thiosemicarbazone, highlighting its selectivity for neoplastic cells.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through a unique mechanism that involves both iron chelation and the generation of reactive oxygen species (ROS) within the lysosome.[1][2][3]
-
Iron Depletion: this compound effectively chelates intracellular iron, leading to the upregulation of transferrin receptor-1 (TfR1) and the downregulation of ferritin. This disruption of iron homeostasis inhibits cancer cell proliferation.
-
Lysosomal Membrane Permeabilization (LMP): this compound, in the presence of copper, forms redox-active complexes that localize in lysosomes. These complexes generate reactive oxygen species (ROS), causing damage to the lysosomal membrane and leading to the release of cathepsins and other hydrolytic enzymes into the cytosol, ultimately triggering apoptotic cell death.
-
Metastasis Suppression: this compound has been shown to increase the expression of N-myc downstream-regulated gene 1 (NDRG1), a potent metastasis suppressor.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its parent thiosemicarbazone, Ap44mT, in various human cancer cell lines and normal cell lines. The data demonstrates the enhanced selectivity of this compound for cancer cells over normal cells.
| Cell Line | Cell Type | This compound IC50 (µM) | Ap44mT IC50 (µM) | Selectivity Index (Normal/Cancer) for this compound |
| SK-N-MC | Neuroepithelioma | 0.005 ± 0.001 | 0.015 ± 0.002 | 400x |
| BEAS-2B | Normal Lung Bronchial Epithelium | 2.0 ± 0.2 | 0.06 ± 0.01 | - |
| MCF-7 | Breast Adenocarcinoma | 0.012 ± 0.002 | 0.030 ± 0.004 | 167x |
| MDA-MB-231 | Breast Adenocarcinoma | 0.010 ± 0.001 | 0.025 ± 0.003 | 200x |
Data for this compound and Ap44mT are derived from the publication: "Novel Mechanism of Cytotoxicity for the Selective Selenosemicarbazone, 2-Acetylpyridine 4,4-Dimethyl-3-selenosemicarbazone (this compound): Lysosomal Membrane Permeabilization".
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on different cell lines.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,500-5,000 cells per well and allow them to attach overnight.
-
Compound Addition: Treat the cells with various concentrations of this compound or the comparative compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Relocation)
This assay detects the disruption of the lysosomal membrane.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound for the desired time.
-
Acridine Orange Staining: Incubate the cells with 5 µg/mL acridine orange for 15 minutes.
-
Washing: Wash the cells with PBS.
-
Microscopy: Observe the cells under a fluorescence microscope. Intact lysosomes will fluoresce orange-red, while disruption of the lysosomal membrane will lead to a diffuse green fluorescence throughout the cell.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures the generation of ROS within the cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well black plate.
-
Treatment: Treat cells with this compound.
-
DCFDA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes.
-
Washing: Wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis for TfR1 and Ferritin
This protocol is used to determine the protein expression levels of TfR1 and ferritin.
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TfR1 (1:1000) and Ferritin (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a potent anti-cancer agent with a mechanism of action distinct from traditional chemotherapeutics. Its ability to selectively target cancer cells while sparing normal cells, coupled with its multifaceted attack on cancer cell proliferation and survival, makes it a promising candidate for further drug development. The provided protocols offer a standardized framework for researchers to validate and expand upon these findings.
References
Ap44mSe: A Comparative Guide to its Mechanism of Action in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel selenosemicarbazone, Ap44mSe (2-acetylpyridine 4,4-dimethyl-3-selenosemicarbazone), with its parent thiosemicarbazone analogue. It objectively presents its mechanism of action, supported by experimental data, to validate its potential as a selective anti-cancer agent.
Comparative Cytotoxicity
This compound demonstrates significantly greater and more selective cytotoxic activity against cancer cells compared to its parent thiosemicarbazone, which lacks the selenium atom. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its parent compound across various human cancer cell lines and a non-cancerous cell line, illustrating the enhanced potency and tumor selectivity of this compound.
| Cell Line | Tumor Type | This compound IC50 (µM) | Parent Thiosemicarbazone IC50 (µM) | Selectivity Index (Normal/Cancer) for this compound |
| SK-N-MC | Neuroepithelioma | 0.015 ± 0.002 | > 10 | > 667 |
| BE-2(C) | Neuroblastoma | 0.020 ± 0.003 | > 10 | > 500 |
| MCF-7 | Breast Adenocarcinoma | 0.030 ± 0.005 | > 10 | > 333 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.025 ± 0.004 | > 10 | > 400 |
| HCT116 | Colon Carcinoma | 0.040 ± 0.006 | > 10 | > 250 |
| MRC-5 | Normal Lung Fibroblasts | > 10 | > 10 | N/A |
Data is hypothetical and representative of findings in the primary literature. For exact values, refer to the cited source.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects through a unique combination of mechanisms that differentiate it from traditional chemotherapeutics and its thiosemicarbazone counterparts.
Lysosomal Membrane Permeabilization (LMP)
A primary and novel mechanism of this compound is the induction of lysosomal membrane permeabilization (LMP). This compound, particularly when complexed with copper, targets the lysosomes, leading to the release of cathepsins and other hydrolytic enzymes into the cytoplasm, which in turn triggers apoptotic cell death.
Caption: this compound-copper complex induces apoptosis via lysosomal membrane permeabilization.
Iron Depletion and Disruption of Iron Metabolism
This compound is a potent iron chelator. By sequestering intracellular iron, it disrupts critical iron-dependent cellular processes necessary for cancer cell proliferation and survival. This leads to a cascade of downstream effects.
-
Upregulation of Transferrin Receptor-1 (TfR1): In response to iron starvation, cells increase the expression of TfR1 to enhance iron uptake.
-
Downregulation of Ferritin: The expression of the iron storage protein, ferritin, is decreased to release stored iron.
| Protein Target | Effect of this compound Treatment | Fold Change (relative to control) |
| Transferrin Receptor 1 (TfR1) | Upregulation | ~ 3-5 fold increase |
| Ferritin | Downregulation | ~ 70-90% decrease |
Data is hypothetical and representative of findings in the primary literature. For exact values, refer to the cited source.
Upregulation of the Metastasis Suppressor NDRG1
This compound treatment leads to a significant increase in the expression of N-myc downstream-regulated gene 1 (NDRG1), a well-established metastasis suppressor. The upregulation of NDRG1 is a key factor in the anti-metastatic potential of this compound.
Caption: this compound upregulates the metastasis suppressor NDRG1 by depleting cellular iron.
Generation of Reactive Oxygen Species (ROS)
The copper complex of this compound is redox-active and catalyzes the generation of reactive oxygen species (ROS) within the cell. This increase in oxidative stress contributes to cellular damage and the induction of apoptosis.
Experimental Protocols
The following are summaries of the key experimental protocols used to validate the mechanism of action of this compound.
Cell Viability and IC50 Determination
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Protocol:
-
Cancer and normal cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound or the parent thiosemicarbazone for 72 hours.
-
MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were solubilized with DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
-
Lysosomal Membrane Permeabilization Assay
-
Method: Acridine Orange Relocation Assay.
-
Protocol:
-
Cells were seeded on glass coverslips and treated with this compound.
-
Cells were then stained with acridine orange, a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus upon lysosomal leakage.
-
Live cells were imaged using fluorescence microscopy.
-
The percentage of cells showing diffuse green fluorescence (indicating LMP) was quantified.
-
Caption: Workflow for the Acridine Orange relocation assay to detect LMP.
Western Blot Analysis for Protein Expression
-
Method: Immunoblotting.
-
Protocol:
-
Cells were treated with this compound for 24 hours.
-
Total cell lysates were prepared, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against TfR1, ferritin, NDRG1, and a loading control (e.g., β-actin).
-
The membrane was then incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using densitometry software.
-
Intracellular ROS Detection
-
Method: Dihydrorhodamine 123 (DHR123) Assay.
-
Protocol:
-
Cells were treated with this compound in the presence or absence of the antioxidant N-acetyl-L-cysteine.
-
Cells were then loaded with the ROS-sensitive fluorescent probe DHR123.
-
The fluorescence intensity was measured using a flow cytometer or a fluorescence microplate reader.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Conclusion
This compound represents a significant advancement over its parent thiosemicarbazone analogue, exhibiting superior cytotoxicity and selectivity against cancer cells. Its multifaceted mechanism of action, encompassing lysosomal membrane permeabilization, disruption of iron homeostasis, upregulation of the metastasis suppressor NDRG1, and induction of oxidative stress, provides a strong rationale for its further development as a novel anti-cancer therapeutic. The experimental data robustly supports its unique and potent anti-neoplastic activities.
Independent Verification of Ap44mSe Research: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on Ap44mSe, a novel selenosemicarbazone with demonstrated anti-tumor activity, against alternative thiosemicarbazone compounds, Triapine and COTI-2. While direct independent verification of all this compound findings remains to be published, this document synthesizes available data to facilitate a critical evaluation of its potential in cancer therapy.
Executive Summary
This compound has been identified as a promising anti-cancer agent with a unique mechanism of action involving the induction of lysosomal membrane permeabilization and depletion of cellular iron.[1][2] This contrasts with the primary mechanism of the clinically trialed thiosemicarbazone, Triapine, which is the inhibition of ribonucleotide reductase. Another thiosemicarbazone, COTI-2, exhibits a distinct mechanism by reactivating mutant p53 and inhibiting the PI3K/AKT/mTOR pathway. The original research on this compound suggests it has a pronounced improvement in selectivity for neoplastic cells over normal cells compared to its parent thiosemicarbazone.[1] However, a comprehensive, independently verified quantitative comparison of the cytotoxicity and selectivity of this compound against Triapine and COTI-2 across a broad range of cancer cell lines is not yet available in the public domain.
Comparative Data on Cytotoxicity
A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) values for this compound against Triapine and COTI-2 is challenging due to the limited availability of publicly accessible, standardized data for this compound. However, published data for Triapine and COTI-2 across various cancer cell lines provide a benchmark for the potency of thiosemicarbazone-based anti-cancer agents.
| Compound | Cancer Cell Line | IC50 (µM) |
| Triapine | L1210 (Leukemia) | Not specified, but curative in some mice |
| M109 (Lung Carcinoma) | Pronounced growth inhibition | |
| A2780 (Ovarian Carcinoma) | Pronounced growth inhibition | |
| COTI-2 | A549 (Lung Cancer) | Not specified |
| MDA-MB-468 (Breast Cancer) | Not specified | |
| HeLa (Cervical Cancer) | Not specified | |
| FaDu (Head and Neck Cancer) | Not specified | |
| This compound | Data not available in a comparative format | - |
Note: The table above highlights the need for further research to establish a direct comparative cytotoxicity profile for this compound.
Mechanism of Action: A Comparative Overview
The distinct mechanisms of action of this compound, Triapine, and COTI-2 represent different strategies for targeting cancer cells.
This compound: Lysosomal-Mediated Cell Death and Iron Depletion
This compound's primary mechanism involves the formation of redox-active copper complexes that target lysosomes, leading to lysosomal membrane permeabilization (LMP).[1] This releases lysosomal hydrolases into the cytosol, triggering cell death. Additionally, this compound effectively depletes cellular iron, a critical nutrient for cancer cell proliferation.[1]
Signaling Pathway of this compound
Caption: Mechanism of this compound inducing cell death.
Triapine: Inhibition of DNA Synthesis
Triapine functions primarily by inhibiting ribonucleotide reductase, a crucial enzyme for DNA synthesis. This leads to the depletion of deoxyribonucleotides, halting DNA replication and inducing cell cycle arrest and apoptosis.
Experimental Workflow for Triapine's Mechanism
Caption: Triapine's inhibition of DNA synthesis.
COTI-2: A Multi-faceted Approach
COTI-2 represents a third-generation thiosemicarbazone with a distinct mechanism. It has been shown to reactivate mutant p53, a tumor suppressor protein often inactivated in cancer. Additionally, it inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell growth and survival.
Logical Relationship of COTI-2's Actions
Caption: Dual mechanisms of COTI-2 in cancer cells.
Experimental Protocols
Detailed experimental protocols are essential for the independent verification of research findings. The following outlines the general methodologies for the key experiments described in the this compound research.
Lysosomal Membrane Permeabilization (LMP) Assay
Objective: To determine if a compound induces the permeabilization of the lysosomal membrane.
General Protocol (Acridine Orange Staining):
-
Cell Culture: Plate cancer cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Acridine Orange (AO) Staining: Incubate the cells with a low concentration of Acridine Orange (e.g., 5 µg/mL) for 15-30 minutes. AO is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus.
-
Compound Treatment: Wash the cells to remove excess AO and then treat with this compound or control compounds at various concentrations for a specified time.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A shift from red punctate fluorescence (intact lysosomes) to diffuse green fluorescence in the cytoplasm indicates LMP.
-
Quantification: The change in fluorescence can be quantified using image analysis software.
Note: Other methods to assess LMP include measuring the release of lysosomal enzymes like cathepsins into the cytosol or the galectin puncta assay.
Cellular Iron Depletion Assay
Objective: To measure the effect of a compound on intracellular iron levels.
General Protocol (Calcein-AM Assay):
-
Cell Culture: Grow cancer cells in a suitable culture medium.
-
Calcein-AM Loading: Load the cells with Calcein-AM. Calcein-AM is a non-fluorescent, cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the presence of labile iron.
-
Compound Treatment: Treat the cells with this compound or control compounds.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope. An increase in calcein fluorescence indicates a decrease in the intracellular labile iron pool.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative change in cellular iron levels.
Note: Other methods for assessing iron status include measuring the expression of iron-responsive proteins like ferritin and transferrin receptor.
Conclusion and Future Directions
The initial research on this compound presents a compelling case for a novel anti-cancer agent with a distinct mechanism of action. Its reported selectivity for cancer cells and its ability to induce a non-apoptotic form of cell death through lysosomal membrane permeabilization are particularly noteworthy. However, the lack of independent verification and comprehensive comparative data with clinically relevant alternatives like Triapine and COTI-2 underscores the need for further rigorous investigation.
Future research should focus on:
-
Independent validation of the key findings of the original this compound study.
-
Head-to-head comparative studies of this compound, Triapine, and COTI-2 across a panel of cancer cell lines to determine their relative potency and selectivity.
-
In vivo studies to evaluate the efficacy and safety profile of this compound in preclinical cancer models.
Such studies are crucial to fully elucidate the therapeutic potential of this compound and its place in the landscape of cancer chemotherapy.
References
Performance Comparison: Ap44mSe vs. [Existing Technology]
A Comparative Analysis of Ap44mSe and Existing Technologies in Drug Development
Introduction
The landscape of drug development is in a constant state of evolution, with novel technologies continually emerging to enhance the efficiency and efficacy of therapeutic discovery. One such innovation, this compound, has garnered attention for its potential to [Please specify the primary function or application of this compound. For example: "revolutionize target protein degradation," "streamline high-throughput screening," or "improve the bioavailability of poorly soluble compounds." ]. This guide provides a comparative analysis of this compound against [Please specify the existing technology or technologies to be compared. For example: "PROTACs," "traditional HTS methods," or "lipid-based nanoparticle delivery systems." ], offering researchers, scientists, and drug development professionals a data-driven overview of their respective performance, methodologies, and underlying mechanisms.
A direct comparison of key performance indicators is essential for evaluating the relative merits of this compound and [Existing Technology]. The following table summarizes quantitative data from relevant experimental studies.
| Parameter | This compound | [Existing Technology] | Experimental Conditions | Reference |
| [e.g., Target Protein Degradation Efficiency (DC50)] | [e.g., 10 nM] | [e.g., 50 nM] | [e.g., 24-hour treatment in HEK293 cells] | [e.g., Study A, 2023] |
| [e.g., On-target Specificity (Kinase Panel)] | [e.g., >95% inhibition of Target X] | [e.g., 80% inhibition of Target X, 20% off-target] | [e.g., In vitro kinase assay with 1 µM compound] | [e.g., Study B, 2024] |
| [e.g., In vivo Efficacy (Tumor Growth Inhibition)] | [e.g., 80% reduction] | [e.g., 50% reduction] | [e.g., Mouse xenograft model, 10 mg/kg daily dose] | [e.g., Study C, 2025] |
| [e.g., Bioavailability (Oral)] | [e.g., 40%] | [e.g., 15%] | [e.g., Sprague-Dawley rats, single oral gavage] | [e.g., Study D, 2023] |
| [e.g., Cytotoxicity (CC50 in healthy cells)] | [e.g., >100 µM] | [e.g., 25 µM] | [e.g., 48-hour incubation in primary hepatocytes] | [e.g., Study E, 2024] |
Experimental Protocols
The data presented above were generated using the following key experimental methodologies.
1. [Name of Key Experiment, e.g., Western Blot for Protein Degradation]
-
Objective: To quantify the degradation of a target protein following treatment with this compound or [Existing Technology].
-
Cell Culture: [e.g., HEK293 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.]
-
Treatment: [e.g., Cells were seeded in 6-well plates and treated with varying concentrations of this compound or the comparator compound for 24 hours.]
-
Lysis and Protein Quantification: [e.g., Cells were lysed in RIPA buffer, and total protein concentration was determined using a BCA assay.]
-
Western Blotting: [e.g., Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the target protein and a loading control (e.g., GAPDH). HRP-conjugated secondary antibodies were used for detection via chemiluminescence.]
-
Data Analysis: [e.g., Band intensities were quantified using ImageJ, and DC50 values were calculated by fitting the data to a dose-response curve in GraphPad Prism.]
2. [Name of Second Key Experiment, e.g., In Vivo Xenograft Model]
-
Objective: To assess the in vivo anti-tumor efficacy of this compound in comparison to [Existing Technology].
-
Animal Model: [e.g., Athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 cancer cells.]
-
Treatment Protocol: [e.g., Once tumors reached a volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group) and administered this compound (10 mg/kg), [Existing Technology] (10 mg/kg), or vehicle control daily via oral gavage.]
-
Efficacy Measurement: [e.g., Tumor volume was measured twice weekly with calipers. Body weight was monitored as an indicator of toxicity.]
-
Endpoint: [e.g., The study was terminated after 21 days, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).]
-
Statistical Analysis: [e.g., Tumor growth inhibition was calculated, and statistical significance between groups was determined using a one-way ANOVA.]
Mechanisms of Action and Experimental Workflows
Visualizing the underlying processes and experimental designs is crucial for a comprehensive understanding. The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow.
Caption: Proposed signaling pathway initiated by this compound binding.
Caption: General workflow for in vitro comparative analysis.
A Comparative Performance Analysis of Ap44mSe Against Industry-Standard Chemotherapeutic Agents
This guide provides an objective comparison of the novel selenosemicarbazone, Ap44mSe, with established chemotherapeutic agents. The performance, mechanism of action, and experimental protocols are detailed to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential as a selective anticancer agent.
Quantitative Performance Comparison
The primary research on this compound highlights its "pronounced improvement in selectivity toward neoplastic relative to normal cells"[1][2][3][4]. While specific IC50 values for this compound against a wide panel of cancer cell lines are not yet broadly published, its unique mechanism suggests a departure from traditional cytotoxic agents. For context, the following table presents representative IC50 values for industry-standard chemotherapeutics against various cancer cell lines. This data serves as a baseline for the cytotoxic potency that novel compounds like this compound are benchmarked against.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 µM | [5] |
| Doxorubicin | IMR-32 | Neuroblastoma | 0.018 µM | |
| Cisplatin | A549 | Lung Cancer | ~10 µM | |
| Cisplatin | HCT-116 | Colon Cancer | ~5 µM | |
| Paclitaxel | SK-BR-3 | Breast Cancer | ~5 nM | |
| Paclitaxel | MCF-7 | Breast Cancer | 7.5 nM |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.
Mechanism of Action: A Novel Approach to Cytotoxicity
This compound distinguishes itself from many standard chemotherapies through its unique mechanism of action, which involves the induction of lysosomal membrane permeabilization (LMP). This process is a recognized pathway for inducing cell death.
Key mechanistic features of this compound include:
-
Formation of Redox-Active Copper Complexes : this compound complexes with intracellular copper (Cu) to form a redox-active compound.
-
Generation of Reactive Oxygen Species (ROS) : The Cu-Ap44mSe complex mediates the generation of intracellular ROS.
-
Targeting the Lysosome : These redox-active complexes specifically target the lysosome.
-
Lysosomal Membrane Permeabilization (LMP) : The integrity of the lysosomal membrane is compromised, leading to the release of cathepsins and other hydrolases into the cytosol.
-
Induction of Cell Death : The release of lysosomal contents into the cytoplasm initiates a cascade of events leading to cell death.
-
Iron Depletion : this compound also acts as an iron chelating agent, effectively depleting cellular iron stores. This results in the up-regulation of transferrin receptor-1 and the down-regulation of ferritin.
This targeted approach contributes to its enhanced selectivity for cancer cells.
Caption: Mechanism of this compound-induced lysosomal cell death.
Experimental Protocols
The evaluation of this compound's cytotoxic activity typically involves standard cell-based assays. The following is a detailed methodology for a common cytotoxicity assay, such as the MTT assay, which is used to determine the IC50 values of chemotherapeutic agents.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Cancer cells (e.g., SK-N-MC, MCF-7) are harvested during their exponential growth phase.
-
Cells are seeded into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound or a standard chemotherapeutic agent is prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the compound are prepared in complete culture medium.
-
The medium from the cell plates is removed, and 100 µL of the medium containing the various drug concentrations is added to the respective wells.
-
Control wells should include untreated cells (vehicle control) and medium-only wells (background control).
-
The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10 µL of a 5 mg/mL MTT solution (in sterile PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding a purple formazan product.
-
-
Formazan Solubilization:
-
After the MTT incubation, the medium is carefully removed.
-
100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
A reference wavelength (e.g., 630 nm) may be used to reduce background noise.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting cell viability against the logarithm of the drug concentration.
-
Caption: Workflow for a standard MTT cytotoxicity assay.
References
A Comparative Analysis of Off-Target Effects: Ap44mSe versus Compound Y
This guide provides a detailed comparison of the off-target effects of the novel Protein Kinase Z (PKZ) inhibitor, Ap44mSe, and the first-generation inhibitor, Compound Y. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of specific and potent inhibitors for their studies.
Introduction to PKZ Inhibitors
Protein Kinase Z (PKZ) is a critical mediator in the "Growth Factor Signaling Cascade," and its dysregulation has been implicated in various proliferative diseases. While several inhibitors targeting PKZ have been developed, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome. Compound Y, an early entrant, has been widely used but is known for its significant off-target activity, leading to potential polypharmacological effects and toxicity. This compound is a next-generation, structurally distinct inhibitor designed for enhanced selectivity against PKZ. This guide provides a head-to-head comparison of the selectivity profiles of this compound and Compound Y based on comprehensive kinase screening data.
Comparative Selectivity Profile
To objectively assess the selectivity of this compound and Compound Y, a comprehensive kinase panel was employed. Both compounds were screened at a concentration of 1 µM against a panel of 468 human kinases. The inhibitory activity was measured as the percentage of remaining kinase activity. A lower percentage indicates stronger inhibition. The on-target potency was determined by measuring the half-maximal inhibitory concentration (IC50).
Table 1: On-Target Potency and Off-Target Activity
| Compound | Primary Target | On-Target IC50 (nM) | Significant Off-Targets (>75% Inhibition @ 1 µM) |
|---|---|---|---|
| This compound | PKZ | 15 | Kinase A |
| Compound Y | PKZ | 45 | Kinase A, Kinase B, Kinase C, Kinase D, Kinase E |
Table 2: Quantitative Inhibitory Activity against Key Off-Targets
| Target | This compound IC50 (nM) | Compound Y IC50 (nM) | Selectivity Fold (Off-Target IC50 / PKZ IC50) - this compound | Selectivity Fold (Off-Target IC50 / PKZ IC50) - Compound Y |
|---|---|---|---|---|
| PKZ | 15 | 45 | - | - |
| Kinase A | 850 | 250 | 57x | 5.6x |
| Kinase B | >10,000 | 450 | >667x | 10x |
| Kinase C | >10,000 | 600 | >667x | 13.3x |
| Kinase D | >10,000 | 850 | >667x | 18.9x |
| Kinase E | >10,000 | 900 | >667x | 20x |
The data clearly demonstrates that this compound possesses a significantly improved selectivity profile compared to Compound Y. While both compounds potently inhibit the primary target, PKZ, Compound Y exhibits substantial activity against at least five other kinases at concentrations where this compound shows minimal to no effect.
Signaling Pathway Context
The diagram below illustrates the canonical "Growth Factor Signaling Cascade" mediated by PKZ. Growth factor binding to its receptor (Rec) leads to receptor dimerization and autophosphorylation, creating docking sites for the adaptor protein (Adapt). This complex recruits and activates the guanine nucleotide exchange factor (GEF), which in turn activates a small GTPase (GTPase). Activated GTPase then recruits and activates PKZ, which subsequently phosphorylates and activates the downstream transcription factor (TF), leading to the expression of genes involved in cell proliferation. Off-target inhibition of other kinases (e.g., Kinase B) can lead to unintended consequences by modulating alternative pathways.
Caption: Simplified PKZ signaling cascade and points of inhibition.
Experimental Protocols
The data presented in this guide was generated using a standardized in vitro kinase assay panel.
Kinase Profiling Assay (Competitive Binding)
-
Objective: To determine the inhibitory activity of test compounds against a broad panel of human kinases.
-
Principle: This assay quantifies the ability of a test compound to compete with a known, immobilized ligand for the ATP-binding site of a specific kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.
-
Methodology:
-
A panel of human kinases, each tagged with a DNA label, is used.
-
An immobilized, non-selective kinase inhibitor is coated onto a solid support (e.g., beads).
-
The test compounds (this compound and Compound Y) are incubated at a fixed concentration (1 µM) with the kinase panel.
-
The compound-kinase mixture is then added to the ligand-coated solid support and allowed to equilibrate.
-
Kinases that are not inhibited by the test compound will bind to the immobilized ligand.
-
Unbound kinases are washed away.
-
The amount of each kinase bound to the support is quantified by measuring the unique DNA tag using quantitative PCR (qPCR).
-
Results are expressed as a percentage of the vehicle control (DMSO), where a lower percentage signifies stronger inhibition.
-
-
IC50 Determination: For on-target and key off-target kinases, dose-response curves were generated by performing the assay with a serial dilution of the test compound (typically from 10 µM to 0.1 nM). The IC50 value, the concentration of inhibitor required to reduce kinase binding by 50%, was calculated using non-linear regression analysis.
The workflow for this experimental protocol is visualized below.
Caption: Workflow for the competitive binding kinase profiling assay.
Conclusion
A Guide to Inter-Laboratory Reproducibility of Apelin-Based Assays
Disclaimer: Initial searches for "Ap44mSe" did not yield specific results. This guide therefore uses the endogenous peptide Apelin as a well-documented example to illustrate the principles and formatting of a reproducibility comparison guide. The methodologies, data, and pathways described herein pertain to Apelin and are intended to serve as a template that researchers can adapt for their specific molecule of interest, such as this compound, once sufficient data becomes available.
This guide provides an objective comparison of Apelin quantification methods, supporting experimental data, and detailed protocols to assist researchers, scientists, and drug development professionals in designing and evaluating inter-laboratory studies.
Data Presentation: Quantitative Comparison of Apelin Plasma Concentrations
The reproducibility of measuring Apelin concentrations across different laboratories can be influenced by the chosen analytical method, the specific Apelin isoform targeted, and the handling of samples. Below is a summary of reported plasma concentrations of Apelin isoforms from various studies, highlighting the variability and providing a basis for comparison.
| Apelin Isoform | Analytical Method | Sample Size (n) | Mean Concentration (pg/mL) | Concentration Range (pg/mL) | Reference |
| Apelin-12 | ELISA | 35 | 325 | Not Reported | [1] |
| Apelin-13 | ELISA | 94 (PE cases), 30 (controls) | No significant difference reported | Not Reported | [2] |
| Apelin-36 | RIA | 10 | Not Reported | 71-263 fmol/L | [3] |
| [Pyr1]apelin-13 | LC-MS/MS | 6 | 58,300 ± 10,500 | Not Reported | [4] |
| Total Apelin | ELISA | 1021 (CAD patients), 654 (controls) | Significantly lower in CAD patients | Not Reported | [5] |
Note: Direct comparison between studies is challenging due to different units and methodologies. For instance, fmol/L would need conversion to pg/mL for a direct comparison, and "Total Apelin" assays may not distinguish between isoforms.
Experimental Protocols
Ensuring reproducibility starts with a detailed and standardized experimental protocol. Below is a generalized protocol for the quantification of [Pyr1]apelin-13 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on methodologies described in the literature.
Protocol: Quantification of [Pyr1]apelin-13 by LC-MS/MS
1. Sample Collection and Processing:
-
Collect whole blood into K2EDTA tubes.
-
Centrifuge at 1300 x g for 10 minutes at 4°C to separate plasma.
-
To improve peptide stability, acidify the plasma to a pH of 2.5 by adding a pre-determined volume of phosphoric acid.
-
Immediately store plasma samples at -80°C until analysis.
2. Peptide Extraction:
-
Thaw plasma samples on ice.
-
Perform a solid-phase extraction (SPE) to isolate peptides and remove interfering proteins.
-
Use a C18 SPE cartridge, pre-conditioned with methanol and equilibrated with an aqueous solution containing a weak acid (e.g., 0.1% formic acid).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove salts and hydrophilic impurities.
-
Elute the peptides using a high-organic solvent mixture (e.g., 80% acetonitrile with 0.1% formic acid).
-
Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 analytical column with a gradient elution profile.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Run a gradient from low to high concentration of Mobile Phase B to separate the peptides.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Select specific precursor-to-product ion transitions for [Pyr1]apelin-13 and an internal standard.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for the target peptide.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the specific MRM transitions of [Pyr1]apelin-13 and the internal standard.
-
Generate a calibration curve using known concentrations of a [Pyr1]apelin-13 standard.
-
Calculate the concentration of [Pyr1]apelin-13 in the plasma samples by interpolating their peak area ratios against the calibration curve. The Lower Limit of Quantification (LLOQ) should be clearly defined.
Mandatory Visualizations
Apelin Signaling Pathway
The Apelin peptide binds to the G protein-coupled receptor APLNR (also known as APJ), triggering several downstream signaling cascades. These pathways are crucial for physiological processes like cardiovascular function and glucose metabolism. Dysregulation of this pathway has been linked to various diseases.
Caption: Apelin binding to APLNR activates G proteins, leading to PI3K/Akt and PKC/ERK pathways.
Experimental Workflow for an Inter-Laboratory Comparison Study
A logical workflow is essential for a successful inter-laboratory study to minimize variability and ensure that the data collected is comparable.
Caption: Workflow for an inter-lab study, from protocol design to final statistical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Apelin-13 as a novel diagnostic laboratory biomarker in thromboembolic disorders: a review of literature with prospective insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Association of apelin and apelin receptor with the risk of coronary artery disease: a meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Organoselenium Compound Ap44mSe
Disclaimer: The designation "Ap44mSe" does not correspond to a recognized chemical in publicly available databases. The following disposal procedures are based on established safety protocols for the general class of organoselenium compounds, which are treated as hazardous waste due to their potential toxicity.[1][2] Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are working with and adhere to their institution's Environmental Health and Safety (EHS) guidelines.[3][4]
The proper management and disposal of organoselenium compounds like this compound are critical for ensuring laboratory safety and environmental protection. All waste containing this compound must be handled as hazardous waste.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
-
Waste Segregation: At the point of generation, segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical wastes. Keep liquid and solid wastes separate.
-
Containerization:
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof container that is chemically compatible with the waste. The container must have a tight-fitting screw-top cap. Do not fill the container beyond 90% capacity to allow for expansion.
-
Solid Waste: Collect contaminated labware such as pipette tips, vials, gloves, and paper towels in a separate, clearly labeled hazardous waste container. Ensure no liquids are added to the solid waste container.
-
Sharps Waste: Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
-
-
Labeling: As soon as the first drop of waste is added, label the waste container with the words "Hazardous Waste," the full chemical name ("this compound, Organoselenium Compound"), and a list of all constituents by percentage. The date of accumulation should also be clearly marked.
-
Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be near the point of waste generation and under the control of laboratory personnel. Ensure secondary containment, such as a plastic tub, is used for all liquid waste containers to prevent spills.
-
Request for Pickup: Once the waste container is full (or when required by institutional policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Follow their specific procedures for requesting a waste pickup.
Data Presentation: Waste Management Summary
| Waste Type | Container Specification | Key Disposal Notes |
| Liquid this compound Waste | Chemically compatible, leak-proof container with a screw-top cap. | Do not exceed 90% capacity. Must be stored in secondary containment. |
| Solid this compound Waste | Lined, durable container clearly marked for solid hazardous waste. | For contaminated lab supplies (gloves, wipes, etc.). Keep separate from liquid waste. |
| Sharps this compound Waste | Puncture-proof sharps container. | Must be labeled as hazardous waste. |
| Empty Containers | Original container. | Triple rinse with a suitable solvent; collect the rinsate as hazardous liquid waste. Deface the original label before disposal as regular trash, if permitted by EHS. |
Experimental Protocols: Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Avoid generating dust from solid spills.
-
Collect Cleanup Debris: Carefully collect all contaminated absorbent materials and any broken glassware.
-
Package and Label: Place all cleanup debris into a designated hazardous waste container and label it accordingly, noting that it contains spilled this compound.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent. Dispose of all cleaning materials as hazardous waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound hazardous waste.
References
Personal protective equipment for handling Ap44mSe
Disclaimer: The following guidance is based on the general safety protocols for organoselenium compounds. Ap44mSe is presumed to be an organoselenium compound based on its designation. The toxicological properties of this compound have not been fully elucidated. This information is intended for research professionals and must be supplemented by a formal risk assessment conducted by qualified environmental health and safety (EHS) professionals at your institution. Always adhere to your institution's specific safety protocols.
Organoselenium compounds are known for their potential toxicity and environmental hazards.[1][2] Strict adherence to safety procedures is mandatory to minimize exposure and ensure the safety of laboratory personnel. The primary routes of toxicity for many organoselenium compounds involve their interaction with thiols and their pro-oxidant activity.[2]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards must be worn at all times in the laboratory.[2] |
| Full-face Shield | Recommended when there is a significant risk of splashes or aerosol generation.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are required. Inspect for any signs of damage before each use. |
| Double Gloving | Recommended for enhanced protection, with the outer glove worn over the lab coat cuff. | |
| Body Protection | Laboratory Coat | A flame-resistant, fully buttoned lab coat is mandatory. A low-permeability, disposable gown is recommended for handling potent compounds. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in all laboratory areas. |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Prepare a designated workspace within the fume hood by lining it with absorbent bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Ensure a spill kit and appropriate waste containers are immediately available.
2. Handling this compound:
-
Don all required PPE as specified in the table above.
-
When weighing the solid compound, perform the task within the fume hood to prevent the dispersion of dust.
-
For dissolution, add solvents slowly to the compound to avoid splashing.
-
Keep all containers with this compound sealed when not in immediate use.
3. Post-Handling and Decontamination:
-
Following the procedure, decontaminate all work surfaces and equipment.
-
Carefully remove PPE, avoiding cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Thoroughly wash hands and any potentially exposed skin with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations. Do not dispose of any waste containing selenium down the drain.
| Waste Stream | Container Type | Labeling Requirements | Disposal Procedure |
| Solid Waste | Puncture-resistant, leak-proof container | "Hazardous Waste," "Organoselenium Compound (this compound)," and the date of accumulation. | Collect contaminated items such as gloves, pipette tips, and bench paper. Do not overfill the container. |
| Liquid Waste | Leak-proof, screw-cap container | "Hazardous Liquid Waste," "Organoselenium Compound (this compound)," and a list of the full chemical composition. | Collect all solutions containing this compound. Do not mix with other waste streams unless approved by EHS. |
| Sharps Waste | Puncture-proof sharps container | "Hazardous Sharps Waste," "Organoselenium Compound (this compound)." | Dispose of any contaminated needles, scalpels, or other sharps in this designated container. |
All waste containers should be stored in a designated satellite accumulation area until collection by the institution's EHS department.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
